3,5-Diiodobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-diiodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPOINHGBSDFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437067 | |
| Record name | 3,5-diiodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17352-25-9 | |
| Record name | 3,5-diiodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of 3,5-Diiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3,5-Diiodobenzaldehyde. This compound serves as a crucial intermediate in various organic syntheses, particularly in the development of pharmaceuticals such as thyroid hormone analogs.[1] The data and protocols presented herein are intended to support research and development activities by providing a reliable reference for the handling, characterization, and application of this versatile molecule.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its identification, purification, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₄I₂O | [2] |
| Molecular Weight | 357.91 g/mol | [2] |
| Appearance | White to Yellow Solid | [1][3] |
| Melting Point | 133-134 °C | [3][4] |
| Boiling Point (Predicted) | 357.8 ± 32.0 °C at 760 mmHg | [3][4] |
| Density (Predicted) | 2.464 ± 0.06 g/cm³ | [3][4] |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. | [5] |
| Storage | 2-8°C, dry, airtight, under inert gas (Nitrogen or Argon). | [1][3] |
Spectral Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton, typically in the region of 9-10 ppm. The aromatic region would likely display two signals corresponding to the protons on the di-substituted ring.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde group, generally found between 190 and 200 ppm. Additional peaks will be present in the aromatic region, corresponding to the carbon atoms of the benzene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aromatic aldehyde, typically in the range of 1690-1715 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic protons, as well as C=C stretching of the aromatic ring, are also expected.[6]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (357.91 g/mol ).[2] The isotopic pattern will be characteristic of a molecule containing two iodine atoms.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting point.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[7] A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (for liquids)
While this compound is a solid at room temperature, this protocol is relevant for liquid organic compounds. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure (Thiele Tube Method):
-
Place a small amount of the liquid into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the liquid.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the arm of the Thiele tube. A stream of bubbles will emerge from the open end of the capillary tube.[9]
-
When a continuous stream of bubbles is observed, remove the heat.
-
The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[9][10]
Solubility Determination
This protocol determines the solubility of a compound in various solvents, which can indicate the presence of polar or non-polar functional groups.[11]
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
A range of solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.[11]
-
After each addition, vigorously shake or vortex the test tube.[11]
-
Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent.
-
If the compound is insoluble in water, its solubility in acidic and basic solutions can be tested to identify acidic or basic functional groups.[12]
Synthetic Pathway Visualization
The synthesis of this compound can be achieved through a multi-step process starting from a more readily available precursor, such as 3,5-diiodobenzoic acid.[13] The following diagram illustrates a common synthetic route.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C7H4I2O | CID 10237074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 17352-25-9 [amp.chemicalbook.com]
- 4. This compound CAS#: 17352-25-9 [amp.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | 17352-25-9 | Benchchem [benchchem.com]
A Technical Guide to 3,5-Diiodobenzaldehyde (CAS: 17352-25-9) for Research and Development
Abstract: 3,5-Diiodobenzaldehyde is a highly versatile aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a reactive aldehyde functionality and two iodine atoms on the aromatic ring, makes it an invaluable precursor for the synthesis of complex molecules. The carbon-iodine bonds are particularly amenable to forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions, while the aldehyde group provides a site for condensations and other transformations. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, key reactions, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
This compound is a white to yellow solid at room temperature.[1][2] It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[1][3] Key quantitative data are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 17352-25-9 | [4] |
| Molecular Formula | C₇H₄I₂O | [4] |
| Molecular Weight | 357.91 g/mol | [4] |
| Appearance | White to yellow solid | [1][2] |
| Melting Point | 133-134 °C | [5] |
| Boiling Point | 357.8 ± 32.0 °C (Predicted) | [5] |
| Density | 2.464 ± 0.06 g/cm³ (Predicted) | [5] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
| Storage Conditions | 2–8 °C, under inert gas (Argon or Nitrogen) | [1] |
Spectroscopic Characterization
| Technique | Expected Peaks / Chemical Shifts (δ) | Assignment |
| ¹H NMR | δ ~9.9 ppm (s, 1H)δ ~8.3 ppm (t, J ≈ 1.5 Hz, 1H)δ ~8.1 ppm (d, J ≈ 1.5 Hz, 2H) | Aldehyde proton (-CHO)Aromatic proton (C4-H)Aromatic protons (C2-H, C6-H) |
| ¹³C NMR | δ ~191 ppmδ ~145 ppmδ ~138 ppmδ ~95 ppm | Aldehyde carbon (C HO)Aromatic carbons (C2, C6)Aromatic carbon (C1)Aromatic carbons (C3, C5) |
| FTIR (cm⁻¹) | ~3080 cm⁻¹~2850, ~2750 cm⁻¹~1700 cm⁻¹~1560 cm⁻¹~850 cm⁻¹ | Aromatic C-H StretchAldehyde C-H Stretch (Fermi doublet)[6]Aromatic Aldehyde C=O Stretch[7]Aromatic C=C Stretch[7]C-I Stretch |
General Experimental Protocols for Spectroscopy
The following are generalized protocols for obtaining spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Acquisition: For ¹H NMR, acquire spectra with a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, use a wider spectral width (e.g., 0-220 ppm) with proton decoupling.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a thin, transparent disk.
-
Instrumentation: Record the IR spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Subtract a background spectrum of a pure KBr pellet from the sample spectrum.[7]
Synthesis and Reactivity
While direct electrophilic di-iodination of benzaldehyde is challenging, a plausible synthetic route can be designed from precursors that facilitate the introduction of iodine atoms.[2]
Proposed Synthetic Workflow
A potential pathway involves the Sandmeyer reaction starting from 3,5-diaminobenzoic acid, followed by reduction and oxidation to yield the target aldehyde. This multi-step process allows for precise control over the substitution pattern.
Caption: Proposed multi-step synthesis of this compound.
Key Reactions and Applications
This compound is a valuable substrate for constructing more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions and condensation reactions.
3.2.1 Palladium-Catalyzed Cross-Coupling Reactions
The two iodine atoms serve as excellent leaving groups in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.[3] These reactions are fundamental in synthesizing biaryl compounds and conjugated systems found in many pharmaceuticals and organic materials.
Caption: General experimental workflow for the Suzuki coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling: [8][9][10]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (3.0-4.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v), via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Sonogashira Coupling: [11][12]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon.
-
Solvent and Reagents: Add an anhydrous, degassed amine solvent such as triethylamine (Et₃N) or a solvent/base mixture like THF/diisopropylamine. Add the terminal alkyne (2.2-2.5 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC indicates the consumption of the starting material.
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the diarylalkyne product.
3.2.2 Schiff Base Formation
The aldehyde group readily undergoes condensation with primary amines to form imines, also known as Schiff bases.[13] These compounds are important ligands in coordination chemistry and have been investigated for a wide range of biological activities.[14][15]
Representative Protocol for Schiff Base Synthesis: [13][14]
-
Dissolution: Dissolve this compound (1.0 equiv.) in a minimal amount of absolute ethanol in a round-bottom flask.
-
Amine Addition: Add a solution of the primary amine (1.0 equiv.) in ethanol dropwise to the aldehyde solution at room temperature. A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and dry under vacuum. The product can be further purified by recrystallization if necessary.
Applications in Drug Discovery and Materials Science
This compound is a strategic starting material for synthesizing diverse molecular scaffolds with significant biological or material properties. Its utility stems from the ability to perform sequential, regioselective reactions on its two iodine atoms and the aldehyde handle.
Caption: Applications of this compound in synthesizing functional molecules.
-
Pharmaceutical Intermediates: It is a key precursor for thyroid hormone analogs and other iodine-containing bioactive molecules.
-
Bioactive Scaffolds: It is used to synthesize stilbene and chalcone derivatives, classes of compounds known for their antioxidant, anti-inflammatory, and anticancer properties.
-
Ligand Synthesis: The di-iodo substitution pattern is ideal for creating pincer-type and other complex ligands for catalysis and coordination chemistry.
-
Materials Science: It serves as a monomer or cross-linker for synthesizing novel organic frameworks and functional polymers with tailored electronic or photophysical properties.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE). It is also reported to be air-sensitive.
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 17352-25-9 | Benchchem [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H4I2O | CID 10237074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 17352-25-9 [amp.chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. benchchem.com [benchchem.com]
- 14. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3,5-Diiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 3,5-diiodobenzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis commences from the readily accessible precursor, 3,5-diaminobenzoic acid, and proceeds through a multi-step sequence involving iodination and subsequent functional group transformations. This document details the experimental protocols for each key transformation and presents quantitative data in a structured format for clarity and reproducibility.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through an indirect route, as direct di-iodination of benzaldehyde at the 3 and 5 positions is challenging due to the meta-directing and deactivating nature of the aldehyde group. A robust and reliable strategy begins with a precursor that is more amenable to di-iodination, such as 3,5-diaminobenzoic acid. The overall synthetic pathway involves the following key transformations:
-
Iodination: Introduction of two iodine atoms onto the aromatic ring of a suitable precursor.
-
Reduction: Conversion of a carboxylic acid functionality to a primary alcohol.
-
Oxidation: Oxidation of the primary alcohol to the desired aldehyde.
This guide will focus on a well-documented pathway starting from 3,5-diiodobenzoic acid, which itself can be synthesized from 3,5-diaminobenzoic acid.
Experimental Protocols
Part 1: Synthesis of 3,5-Diiodobenzoic Acid
The synthesis of 3,5-diiodobenzoic acid can be achieved from 3,5-diaminobenzoic acid via a double Sandmeyer reaction. However, a more direct and often higher-yielding approach involves the direct iodination of a suitable benzoic acid derivative. A representative protocol for the di-iodination of a similar substrate, salicylic acid, provides a viable template for the synthesis of 3,5-diiodobenzoic acid.[1]
Reaction: Iodination of 3,5-Diaminobenzoic Acid (conceptual, based on similar reactions)
| Step | Reactant/Reagent | Quantity | Moles | Role |
| 1 | 3,5-Diaminobenzoic Acid | 15.2 g | 0.1 | Starting Material |
| 2 | Sulfuric Acid (conc.) | 100 mL | - | Solvent/Catalyst |
| 3 | Sodium Nitrite | 14.5 g | 0.21 | Diazotizing Agent |
| 4 | Potassium Iodide | 50 g | 0.3 | Iodine Source |
| 5 | Water | Varies | - | Solvent |
Procedure:
-
Dissolve 3,5-diaminobenzoic acid in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the bis-diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The precipitated crude 3,5-diiodobenzoic acid is collected by filtration, washed with cold water, and then a solution of sodium thiosulfate to remove excess iodine.
-
The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.
Part 2: Reduction of 3,5-Diiodobenzoic Acid to 3,5-Diiodobenzyl Alcohol
The reduction of the carboxylic acid group to a primary alcohol can be efficiently carried out using borane reagents.
Reaction: Borane Reduction of 3,5-Diiodobenzoic Acid
| Step | Reactant/Reagent | Quantity (for 0.05 mol scale) | Moles | Role |
| 1 | 3,5-Diiodobenzoic Acid | 18.7 g | 0.05 | Starting Material |
| 2 | Borane-tetrahydrofuran complex (1 M in THF) | 150 mL | 0.15 | Reducing Agent |
| 3 | Tetrahydrofuran (THF), anhydrous | 200 mL | - | Solvent |
| 4 | Methanol | Varies | - | Quenching Agent |
| 5 | Hydrochloric Acid (1 M) | Varies | - | Workup |
| 6 | Ethyl Acetate | Varies | - | Extraction Solvent |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-diiodobenzoic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution dropwise via a syringe or an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Acidify the mixture with 1 M hydrochloric acid and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3,5-diiodobenzyl alcohol.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Part 3: Oxidation of 3,5-Diiodobenzyl Alcohol to this compound
A mild and efficient method for the oxidation of the primary alcohol to the aldehyde is the Swern oxidation, which avoids over-oxidation to the carboxylic acid.
Reaction: Swern Oxidation of 3,5-Diiodobenzyl Alcohol
| Step | Reactant/Reagent | Quantity (for 0.04 mol scale) | Moles | Role |
| 1 | Oxalyl Chloride | 4.1 mL | 0.048 | Activating Agent |
| 2 | Dimethyl Sulfoxide (DMSO) | 6.8 mL | 0.096 | Oxidant |
| 3 | 3,5-Diiodobenzyl Alcohol | 15.0 g | 0.04 | Starting Material |
| 4 | Triethylamine | 22.3 mL | 0.16 | Base |
| 5 | Dichloromethane (DCM), anhydrous | 200 mL | - | Solvent |
Procedure:
-
To a solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 3,5-diiodobenzyl alcohol in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 3,5-diiodobenzoic acid. Please note that yields are representative and can vary based on experimental conditions and scale.
| Reaction Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Synthesis of 3,5-Diiodobenzoic Acid | 3,5-Diaminobenzoic Acid | H₂SO₄, NaNO₂, KI | Water/H₂SO₄ | 4-6 hours | 0-5 then RT | 60-70 |
| Reduction | 3,5-Diiodobenzoic Acid | Borane-THF complex | THF | 12-24 hours | 0 to RT | 85-95 |
| Oxidation | 3,5-Diiodobenzyl Alcohol | Oxalyl Chloride, DMSO, Triethylamine | DCM | 2-3 hours | -78 to RT | 80-90 |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Multi-step synthesis of this compound.
This in-depth guide provides a foundational understanding of a reliable synthetic route to this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions and scale. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
An In-depth Technical Guide to 3,5-Diiodobenzaldehyde
This guide provides essential information regarding the molecular properties of 3,5-Diiodobenzaldehyde, tailored for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₇H₄I₂O[1][2] |
| Molecular Weight | 357.91 g/mol [1][2] |
Logical Relationship of Molecular Properties
The following diagram illustrates the relationship between the chemical name and its corresponding molecular formula and weight.
References
Technical Guide: Solubility of 3,5-Diiodobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodobenzaldehyde is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its utility in these applications is fundamentally linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide addresses the critical need for solubility data for this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to determine the solubility of this compound in a range of organic solvents. It includes a detailed experimental protocol based on the widely accepted shake-flask method followed by gravimetric analysis, a template for data presentation, and a visual workflow to guide the experimental process.
Introduction
This compound (C₇H₄I₂O, Molar Mass: 357.91 g/mol ) is an aromatic aldehyde functionalized with two iodine atoms.[1] These iodine atoms serve as reactive sites for a variety of cross-coupling reactions, making the compound a key precursor for the synthesis of complex organic molecules.[1] Understanding its solubility profile is essential for optimizing synthetic routes, developing effective purification methods such as crystallization, and preparing solutions for screening and formulation.
A thorough search of scientific databases and chemical supplier information reveals a lack of specific, quantitative data on the solubility of this compound across a range of common organic solvents. This guide is intended to empower researchers by providing a robust methodology to generate this crucial data in their own laboratories.
Data Presentation: A Framework for Solubility Measurement
To ensure consistency and comparability of solubility data, it is recommended that researchers record their experimental findings in a structured format. The following table provides a template for presenting quantitative solubility data for this compound. Researchers should aim to measure solubility at standard temperatures (e.g., 20°C, 25°C, 37°C) relevant to their specific applications.
Table 1: Solubility of this compound in Various Organic Solvents (Template)
| Organic Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| e.g., Acetone | Polar Aprotic | 58.08 | 56 | ||||
| e.g., Ethanol | Polar Protic | 46.07 | 78.5 | ||||
| e.g., Toluene | Nonpolar | 92.14 | 111 | ||||
| e.g., Dichloromethane | Polar Aprotic | 84.93 | 40 | ||||
| e.g., N,N-Dimethylformamide (DMF) | Polar Aprotic | 73.09 | 153 | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | ||||
| e.g., Ethyl Acetate | Polar Aprotic | 88.11 | 77.1 | ||||
| e.g., Hexane | Nonpolar | 86.18 | 69 |
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the shake-flask method, a reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[2] This method involves creating a saturated solution and then quantifying the amount of dissolved solute.[3][4]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with screw caps or glass-stoppered flasks
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Volumetric pipettes and flasks
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)
-
Pre-weighed evaporation dishes or beakers
-
Drying oven or vacuum desiccator
Procedure
Step 1: Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Using a volumetric pipette, add a known volume (e.g., 5 or 10 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.[3]
Step 2: Separation of Saturated Solution from Excess Solid
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle at the bottom of the vial. It is recommended to let the vial stand for several hours at the same constant temperature.
-
Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a syringe.
-
Attach a syringe filter (pre-conditioned with the solvent) to the syringe.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.
Step 3: Solvent Evaporation and Gravimetric Analysis
-
Place the evaporation dish containing the filtered solution into a drying oven. The oven temperature should be set well below the boiling point of the solvent and the melting point of this compound (133-134°C) to prevent decomposition or loss of the solute. A temperature of 40-60°C is generally suitable for many volatile organic solvents.
-
Allow the solvent to evaporate completely, leaving behind the dried this compound.
-
Transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing cycles until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).[3]
Calculation of Solubility
-
Mass of dissolved solute (m_solute):
-
m_solute = (Mass of dish + dried solute) - (Mass of empty dish)
-
-
Volume of solvent used (V_solvent):
-
This is the volume of the filtrate you transferred to the evaporation dish.
-
-
Solubility Calculation:
-
In g/L: Solubility = (m_solute [g] / V_solvent [mL]) * 1000
-
In mg/mL: Solubility = m_solute [mg] / V_solvent [mL]
-
In mol/L: Molar Solubility = (m_solute [g] / 357.91 [ g/mol ]) / V_solvent [L]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While published quantitative solubility data for this compound is scarce, this guide provides the necessary tools for researchers to generate reliable and reproducible data. The detailed shake-flask protocol, combined with the structured data presentation table and workflow visualization, offers a comprehensive approach to characterizing the solubility of this important synthetic intermediate. Accurate solubility data is indispensable for the efficient design of synthetic protocols, the development of purification techniques, and the successful formulation of new chemical entities. It is recommended that these experiments be performed with care, paying close attention to temperature control and ensuring that equilibrium has been reached.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3,5-Diiodobenzaldehyde
Introduction
3,5-Diiodobenzaldehyde is an aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the creation of more complex molecules in pharmaceutical and materials science research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of such organic compounds. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, based on established principles of NMR spectroscopy and data from analogous compounds. Due to the absence of readily available experimental spectra in public databases, this document focuses on the theoretical and expected spectral characteristics. Additionally, it outlines a general experimental protocol for acquiring NMR spectra and includes visualizations to aid in understanding the molecular structure and experimental workflow.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key features are predicted as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (Aldehyde) | 9.5 - 10.5 | Singlet (s) | N/A | 1H |
| H-2, H-6 | 7.8 - 8.2 | Doublet (d) or Triplet (t) | ~1.5 - 2.0 | 2H |
| H-4 | 8.0 - 8.4 | Triplet (t) | ~1.5 - 2.0 | 1H |
Note: The predicted chemical shifts are based on the analysis of similar substituted benzaldehydes. The multiplicity of the aromatic protons (H-2, H-6, and H-4) is described as doublet or triplet due to meta-coupling, which is typically small (2-3 Hz). In some cases, these may appear as broad singlets or a complex multiplet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reflect the number of unique carbon environments in the molecule. The predicted chemical shifts are outlined below:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 195 |
| C-1 | 138 - 142 |
| C-2, C-6 | 135 - 140 |
| C-3, C-5 | 90 - 100 |
| C-4 | 145 - 150 |
Note: The chemical shifts are estimated based on the known effects of iodo and aldehyde substituents on a benzene ring. The carbons directly attached to the iodine atoms (C-3 and C-5) are expected to be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect of iodine.
Visualizing the Structure and Workflow
To better understand the relationship between the molecular structure and the NMR data, a diagram of this compound with atom numbering is provided. Additionally, a general workflow for an NMR experiment is illustrated.
Caption: Molecular structure of this compound with atom numbering for NMR correlation.
Commercial Availability and Synthetic Applications of 3,5-Diiodobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodobenzaldehyde is a valuable aromatic building block in organic synthesis, particularly recognized for its role as a key intermediate in the preparation of various pharmaceutical compounds and research chemicals. Its two iodine atoms provide reactive sites for the formation of carbon-carbon and carbon-heteroatom bonds, making it a versatile precursor for complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of this compound, its key applications in organic synthesis, and a detailed experimental protocol for a representative reaction.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 17352-25-9 | [1][2] |
| Molecular Formula | C₇H₄I₂O | [1][3] |
| Molecular Weight | 357.92 g/mol | [2][3] |
| Appearance | White to Yellow Solid | [2][3] |
| Melting Point | 133-134 °C | [2] |
| Boiling Point | 357.8±32.0 °C (Predicted) | [2] |
| Storage | 2-8°C, dry, airtight, under inert gas (nitrogen or Argon) | [2][3] |
Commercial Availability and Suppliers
This compound is commercially available from a variety of suppliers, catering to both research and bulk quantity needs. The purity and available quantities can vary between suppliers. Below is a summary of representative suppliers and their offerings. Researchers are advised to request certificates of analysis for specific lot numbers to confirm purity.
| Supplier | Purity | Available Quantities |
| ChemUniverse | 97% | 100mg, 250mg, 1g, Bulk |
| MySkinRecipes | 97% (96.5-100%) | 100mg, 250mg |
| ChemicalBook | Varies by supplier | Varies by supplier |
Key Synthetic Applications
The primary utility of this compound lies in its application as a precursor in the synthesis of more complex molecules. The carbon-iodine bonds are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Intermediate in the Synthesis of Thyroid Hormone Analogues
A significant application of this compound is in the development of thyroid hormone analogues.[3] Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are critical for regulating metabolism. The synthesis of analogues of these hormones is a key area of research for the development of new therapeutics. This compound can serve as a foundational scaffold for introducing the characteristic di-iodinated phenyl moiety found in these hormones.
The general synthetic strategy involves the elaboration of the aldehyde functional group and the subsequent coupling of the iodinated aromatic ring to another molecular fragment to construct the final thyronine structure.
Experimental Protocols
While specific protocols for reactions involving this compound are often proprietary or embedded within broader synthetic publications, a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common transformation for this class of compounds, is provided below. This protocol is based on established methods for similar di-iodoaryl compounds and should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
Reaction: this compound + Arylboronic acid → 3,5-Diarylbenzaldehyde
Materials:
-
This compound
-
Arylboronic acid (1.1 to 1.5 equivalents per iodine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents per iodine)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing Synthetic and Biological Pathways
To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a conceptual synthetic workflow and the general pathway of thyroid hormone synthesis.
Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified overview of the hypothalamic-pituitary-thyroid axis.
Conclusion
This compound is a readily available and versatile chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of thyroid hormone analogues. Its reactivity in cross-coupling reactions makes it a valuable tool for the construction of complex organic molecules. The information and protocols provided in this guide are intended to support researchers in leveraging the synthetic potential of this important building block.
References
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3,5-Diiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and theoretical considerations for the electrophilic aromatic substitution (EAS) reactions of 3,5-diiodobenzaldehyde. This document is intended for an audience with a strong background in organic chemistry, particularly those involved in synthetic chemistry and drug development. The guide covers the theoretical basis for the regioselectivity of EAS reactions on this substrate, and provides generalized experimental protocols for key transformations including nitration, halogenation, and Friedel-Crafts reactions.
Introduction: Reactivity and Regioselectivity
This compound presents an interesting case for electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the substituents on the aromatic ring. The benzaldehyde moiety contains a strongly deactivating aldehyde group (-CHO) which is a meta-director. Conversely, the two iodine atoms are deactivating but ortho, para-directing.
In the case of this compound, the aldehyde group at position 1 directs incoming electrophiles to the meta positions, which are positions 2, 4, and 6. The iodine atom at position 3 directs to its ortho positions (2 and 4) and its para position (6). Similarly, the iodine atom at position 5 directs to its ortho positions (4 and 6) and its para position (2). Consequently, all three directing groups guide the incoming electrophile to the same positions: 2, 4, and 6.
Caption: Directing effects of substituents in this compound.
While electronic effects suggest that positions 2, 4, and 6 are all susceptible to electrophilic attack, the steric hindrance imposed by the bulky iodine atoms is expected to play a significant role in the final product distribution. Attack at position 4 is sterically more hindered due to the proximity of two iodine atoms, suggesting that substitution at positions 2 and 6 might be favored. However, the precise regioselectivity will be highly dependent on the specific electrophile and reaction conditions.
General Mechanism of Electrophilic Aromatic Substitution
The fundamental mechanism of electrophilic aromatic substitution on this compound proceeds through a two-step addition-elimination pathway.
Caption: General workflow of electrophilic aromatic substitution.
Key Electrophilic Aromatic Substitution Reactions
This section outlines generalized experimental protocols for nitration, halogenation, and Friedel-Crafts reactions on this compound. It is crucial to note that these are theoretical protocols and require experimental validation and optimization.
Nitration
The introduction of a nitro group onto the aromatic ring is a fundamental transformation in organic synthesis.
Experimental Protocol (Hypothetical):
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid to fuming nitric acid with constant stirring.
-
Reaction: Dissolve this compound in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice-water bath. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid product will precipitate out.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Condition |
| Nitrating Agent | Fuming HNO₃ / conc. H₂SO₄ |
| Temperature | 0-10 °C |
| Solvent | Concentrated H₂SO₄ |
| Expected Major Products | 2-Nitro-3,5-diiodobenzaldehyde, 4-Nitro-3,5-diiodobenzaldehyde |
| Expected Yield | Moderate to Good (Requires optimization) |
Disclaimer: The quantitative data in this table is based on general principles of electrophilic aromatic substitution and has not been experimentally verified for this compound. Actual yields and product ratios may vary.
Halogenation (Bromination)
The introduction of a halogen atom, such as bromine, can be achieved using a suitable halogenating agent in the presence of a Lewis acid catalyst.
Experimental Protocol (Hypothetical):
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add this compound and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃), to the mixture.
-
Reagent Addition: From the dropping funnel, add a solution of bromine in the same solvent dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition |
| Halogenating Agent | Br₂ |
| Catalyst | Anhydrous FeBr₃ |
| Temperature | Room Temperature to Reflux |
| Solvent | Dichloromethane or Carbon Tetrachloride |
| Expected Major Products | 2-Bromo-3,5-diiodobenzaldehyde, 4-Bromo-3,5-diiodobenzaldehyde |
| Expected Yield | Moderate to Good (Requires optimization) |
Disclaimer: The quantitative data in this table is based on general principles of electrophilic aromatic substitution and has not been experimentally verified for this compound. Actual yields and product ratios may vary.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride or an acid anhydride with a strong Lewis acid catalyst.
Experimental Protocol (Hypothetical):
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reagent Addition: Cool the suspension in an ice bath and add the acyl chloride (e.g., acetyl chloride) dropwise from the dropping funnel.
-
Substrate Addition: After the formation of the acylium ion complex, add a solution of this compound in the same solvent dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period. Gentle heating may be required to drive the reaction to completion. Monitor by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of ice-cold water, followed by dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Condition |
| Acylating Agent | Acetyl Chloride (or other acyl halides/anhydrides) |
| Catalyst | Anhydrous AlCl₃ (stoichiometric amount) |
| Temperature | 0 °C to Room Temperature/Reflux |
| Solvent | Dichloromethane or 1,2-Dichloroethane |
| Expected Major Products | 2-Acetyl-3,5-diiodobenzaldehyde, 4-Acetyl-3,5-diiodobenzaldehyde |
| Expected Yield | Moderate (Requires optimization) |
Disclaimer: The quantitative data in this table is based on general principles of electrophilic aromatic substitution and has not been experimentally verified for this compound. Actual yields and product ratios may vary. Friedel-Crafts reactions are often sensitive to the deactivating nature of the aldehyde group, which may lead to lower yields.
Conclusion
The electrophilic aromatic substitution of this compound is a theoretically predictable yet experimentally underexplored area of synthetic chemistry. The directing effects of the aldehyde and iodo substituents converge to activate the 2, 4, and 6 positions for electrophilic attack. Steric hindrance is anticipated to be a major factor influencing the regiochemical outcome. The generalized protocols provided herein serve as a starting point for the development of specific synthetic methodologies. It is imperative for researchers to conduct thorough experimental optimization and characterization to elucidate the precise reactivity and product distributions for each class of electrophilic aromatic substitution reaction on this versatile substrate. This will be crucial for unlocking its potential in the synthesis of novel and complex molecular architectures for applications in drug discovery and materials science.
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3,5-Diiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodobenzaldehyde is an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with an aldehyde group and two iodine atoms at the meta positions, provides a unique electronic and steric environment. This guide offers a comprehensive examination of the reactivity of the aldehyde functional group in this compound, detailing its behavior in key organic reactions. The presence of the bulky, electron-withdrawing iodine atoms profoundly influences the electrophilicity of the carbonyl carbon, making this molecule a versatile building block for the synthesis of complex organic structures, including ligands, materials, and potential therapeutic agents.[1] This document provides quantitative data where available, detailed experimental protocols for seminal transformations, and visual diagrams to illustrate reaction pathways and electronic influences.
Core Reactivity: Electronic and Steric Effects
The chemical behavior of the aldehyde group in this compound is primarily governed by the strong inductive effect of the two iodine substituents.
2.1 Electronic Effects
The two iodine atoms exert a powerful electron-withdrawing inductive effect (-I) on the benzene ring. This effect decreases the electron density of the aromatic system and, consequently, of the attached aldehyde group. This withdrawal of electron density significantly increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity. As a result, the aldehyde group in this compound is highly susceptible to nucleophilic attack, making it more reactive than unsubstituted benzaldehyde or benzaldehydes with electron-donating substituents.
Caption: Inductive electron withdrawal (-I) by iodine atoms increases the electrophilicity of the carbonyl carbon.
2.2 Steric Effects
While iodine is a large atom, its placement at the meta-positions (3 and 5) relative to the aldehyde group means that it does not significantly hinder the approach of nucleophiles to the carbonyl carbon. Steric hindrance would be more pronounced if the iodine atoms were in the ortho-positions. Therefore, the reactivity of the aldehyde is predominantly controlled by electronic factors rather than steric ones.
Key Reactions of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in this compound allows it to participate readily in a variety of fundamental organic reactions.
Nucleophilic Addition Reactions
The primary reaction pathway for aldehydes is nucleophilic addition to the carbonyl carbon.
Caption: General mechanism of nucleophilic attack on the aldehyde carbonyl group.
3.1.1 Grignard Reaction Reaction with organometallic reagents like Grignard reagents (R-MgX) proceeds efficiently to form secondary alcohols. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.
3.1.2 Wittig Reaction The Wittig reaction provides a reliable method for forming alkenes from aldehydes. This compound reacts with phosphorus ylides (Wittig reagents) to generate substituted stilbene-like structures. Stabilized ylides tend to produce the (E)-alkene as the major product.[2][3]
Condensation Reactions
3.2.1 Claisen-Schmidt Condensation As this compound lacks α-hydrogens, it cannot self-condense. However, it serves as an excellent electrophilic partner in crossed aldol reactions, specifically the Claisen-Schmidt condensation, with enolizable ketones or aldehydes.[4][5] This reaction is fundamental for the synthesis of chalcones, which are precursors to flavonoids.[6]
3.2.2 Knoevenagel Condensation This condensation occurs with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst.[7][8] The reaction yields α,β-unsaturated products, which are valuable intermediates in further synthetic transformations.[9][10]
Reductive Amination
This one-pot reaction converts the aldehyde into an amine. It involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12][13]
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid (3,5-diiodobenzoic acid). Common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this transformation.[14][15]
Reduction
The aldehyde is easily reduced to the corresponding primary alcohol (3,5-diiodobenzyl alcohol) using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[1][16][17]
Quantitative Data Summary
While specific yield data for many reactions involving this compound are not widely published in readily accessible literature, the following table provides data for analogous reactions with other substituted benzaldehydes to serve as a benchmark. Optimization is typically required.
| Reaction Type | Reactants | Product Type | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference(s) |
| Knoevenagel Condensation | 4-Iodobenzaldehyde + Malononitrile | Benzylidenemalononitrile | NiCu@MWCNT | H₂O/MeOH | 25 °C, 15 min | 95±2 | [18] |
| Wittig Reaction | Benzaldehyde + (Carbethoxymethylene)triphenylphosphorane | Ethyl Cinnamate | - | Solvent-free | RT, 15 min | ~30 | [2] |
| Claisen-Schmidt Condensation | Benzaldehyde + Acetophenone | Chalcone | Cu(OTf)₂ | Solvent-free (Microwave) | - | 74-91 | [19] |
| Reduction | Benzaldehyde | Benzyl Alcohol | NaBH₄ | - (Ultrasonic) | RT, 17 min | 96 | [16] |
| Reductive Amination | Benzaldehyde + Ethylamine | N-Ethylbenzylamine | NaBH₃CN | - | pH 6 | 91 | [13] |
| Oxidation | Benzaldehyde | Benzoic Acid | KMnO₄ | Toluene | RT, 30 min | High | [14] |
Experimental Protocols
The following are representative protocols adapted from standard procedures for aromatic aldehydes. These should be considered as starting points and may require optimization for this compound.
Caption: A typical experimental workflow for the synthesis of a chalcone derivative.
5.1 Protocol 1: Reduction to 3,5-Diiodobenzyl Alcohol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde). Place the flask in an ice bath to cool the solution to 0-5 °C.[17]
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[20]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the flask again in an ice bath and slowly quench the reaction by adding 1 M HCl until the effervescence ceases.
-
Isolation: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. The 3,5-diiodobenzyl alcohol can be further purified by column chromatography or recrystallization.
5.2 Protocol 2: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a 50 mL beaker or flask, mix this compound (0.01 mol) and malononitrile (0.01 mol).[7]
-
Catalyst Addition: Add a catalytic amount (a small spatula tip) of ammonium acetate to the mixture with continuous stirring.[10]
-
Reaction: If available, sonicate the reaction mixture at room temperature for 5-10 minutes. Alternatively, stir vigorously at room temperature for 1-2 hours. Monitor the reaction completion by TLC.[7]
-
Isolation: Upon completion, the product often precipitates from the mixture. If not, add cold water to induce precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 2-(3,5-diiodobenzylidene)malononitrile.[7]
5.3 Protocol 3: Claisen-Schmidt Condensation to form a Chalcone
-
Reaction Setup: Dissolve this compound (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol in a round-bottom flask.[6]
-
Base Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a 40% aqueous solution of NaOH or KOH dropwise with constant stirring, ensuring the temperature remains low.[6]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.[5]
Applications in Drug Development and Research
The aldehyde group of this compound is a key functional handle for its use as a synthetic intermediate. Di-iodinated aromatic compounds are valuable precursors for creating complex molecular frameworks through sequential, regioselective transformations, particularly palladium-catalyzed cross-coupling reactions where the C-I bond is highly reactive.[1]
-
Pharmaceutical Intermediates: It serves as a building block in the synthesis of pharmaceuticals, including thyroid hormone analogs and other iodine-containing bioactive molecules.[7]
-
Ligand Synthesis: The aldehyde allows for the construction of Schiff bases and other complex structures used as ligands in catalysis.
-
Materials Science: It is employed in the synthesis of novel organic materials where the iodine atoms can be used for post-synthetic modification.
References
- 1. studylib.net [studylib.net]
- 2. www1.udel.edu [www1.udel.edu]
- 3. webassign.net [webassign.net]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. benchchem.com [benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Notes and Protocols for the Use of 3,5-Diiodobenzaldehyde in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and polyaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. 3,5-Diiodobenzaldehyde serves as a valuable building block in this context, offering two reactive sites for sequential or double Suzuki coupling reactions. This allows for the synthesis of complex, non-symmetrical, or symmetrical poly-aryl systems centered around a benzaldehyde core. The aldehyde functionality provides a convenient handle for further synthetic transformations, making it an attractive starting material for the development of novel therapeutics and functional materials.
This document provides detailed application notes and generalized protocols for the use of this compound in Suzuki coupling reactions, based on established methodologies for similar dihalogenated aromatic compounds.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form an organopalladium(II) intermediate. Due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, this step typically proceeds under relatively mild conditions.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The base is crucial for the activation of the organoboron species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Due to the presence of two iodine atoms on the benzaldehyde ring, the reaction can be controlled to achieve either mono- or diarylation by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.
Data Presentation
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,3-Diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 (mono-arylated) |
| 2 | 1,3-Diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 75 (di-arylated) |
| 3 | 3-Iodobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 4 | 3-Iodobenzaldehyde | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 12 | 88 |
Note: The data presented are generalized from multiple studies on various substituted aryl halides and serve as a comparative benchmark. Actual yields for this compound may vary and require optimization.
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions such as the catalyst, ligand, base, solvent, temperature, and reaction time for the specific substrates being used.
Protocol 1: General Procedure for Mono-Arylation of this compound
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed aqueous solution for biphasic systems (e.g., water, 2M Na₂CO₃)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine solution
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. For a biphasic system, a common solvent mixture is toluene/ethanol/water (e.g., 4:1:1 v/v/v) or 1,4-dioxane/water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or the desired level of conversion to the mono-arylated product is achieved.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 3-aryl-5-iodobenzaldehyde.
Protocol 2: General Procedure for Di-Arylation of this compound
Materials:
-
Same as Protocol 1, with the exception of the stoichiometry of the boronic acid.
Procedure:
-
Follow steps 1 and 2 from Protocol 1. Use an excess of the arylboronic acid (2.2 - 3.0 equivalents).
-
Add the degassed solvent system as described in Protocol 1.
-
Heat the reaction mixture to a temperature that facilitates the second coupling, which may be higher than for mono-arylation (typically 100-120 °C).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product. This may require a longer reaction time.
-
Follow the workup and purification procedure as described in steps 6-10 of Protocol 1 to isolate the 3,5-diarylbenzaldehyde.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Considerations
-
Low Yields: If reaction yields are low, consider screening different palladium catalysts and ligands. More electron-rich and bulky phosphine ligands can sometimes improve the efficiency of the oxidative addition and reductive elimination steps. Increasing the reaction temperature or changing the solvent system may also be beneficial. The choice of base is critical and can significantly impact the yield.
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling of the boronic acid are common side reactions. Ensuring strictly anaerobic conditions and using the appropriate base can help to minimize these pathways.
-
Selectivity: To favor mono-arylation, it is essential to use a controlled stoichiometry of the boronic acid (close to 1 equivalent). Running the reaction at a lower temperature and for a shorter duration can also enhance selectivity for the mono-substituted product. For di-arylation, an excess of the boronic acid and more forcing conditions (higher temperature, longer reaction time) are generally required.
Conclusion
This compound is a versatile substrate for the synthesis of mono- and di-arylated benzaldehyde derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented here provide a solid foundation for researchers to successfully perform these transformations. Careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is key to achieving high yields and selectivity for the desired products, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.
Synthesis of Schiff Bases from 3,5-Diiodobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from substituted benzaldehydes are a cornerstone in medicinal chemistry and materials science. The incorporation of iodine atoms, as in 3,5-diiodobenzaldehyde, into the Schiff base structure can significantly enhance their biological activities and catalytic properties. These compounds are of particular interest due to their potential as antimicrobial, antifungal, and anticancer agents. The di-iodo substitution pattern influences the electronic and steric properties of the molecule, which can lead to enhanced biological efficacy and unique coordination chemistry with metal ions.
This document provides detailed protocols for the synthesis of Schiff bases from this compound and its hydroxylated analog, 3,5-diiodosalicylaldehyde, based on established condensation methodologies. While specific examples for this compound are less common in published literature, the protocols for the closely related 3,5-diiodosalicylaldehyde are directly applicable. The primary difference is the absence of the ortho-hydroxyl group, which can influence solubility and the chelating properties of the resulting Schiff base.
Applications
Schiff bases synthesized from this compound and its derivatives have demonstrated a range of promising applications:
-
Antimicrobial and Antifungal Agents: The presence of iodine atoms often imparts significant antimicrobial and antifungal properties. These Schiff bases and their metal complexes have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]
-
Coordination Chemistry: The imine nitrogen of the Schiff base is an excellent coordination site for metal ions, forming stable complexes. These metal complexes can exhibit enhanced biological activity compared to the free Schiff base ligand.[1][2]
-
Catalysis: Palladium(II) complexes of similar Schiff bases have been utilized as catalysts in various organic reactions, including Suzuki and Heck reactions.[2]
-
Material Science: Schiff bases are also explored for their applications in the development of novel materials with specific optical and electronic properties.
Experimental Protocols
This section details a general procedure for the synthesis of a Schiff base via the condensation of this compound (or 3,5-diiodosalicylaldehyde) with a primary amine.
General Synthesis Procedure
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound or 3,5-diiodosalicylaldehyde (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol or methanol, with stirring.
-
Dissolution of Amine: In a separate beaker, dissolve the primary amine (1 equivalent for a monoamine, 0.5 equivalents for a diamine) in the same solvent.
-
Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.
-
Catalysis (Optional but Recommended): Add a few drops of a catalyst, such as glacial acetic acid or formic acid, to the reaction mixture to facilitate the condensation.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 1 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization. Collect the solid product by vacuum filtration.
-
Washing and Purification: Wash the collected precipitate with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.[2][3] Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a solvent mixture like DMSO/ethanol.[3]
-
Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and recording its FT-IR, ¹H NMR, and mass spectra to confirm the formation of the azomethine group (-C=N-) and the overall structure.
Example Protocol: Synthesis of a Schiff Base from 3,5-Diiodosalicylaldehyde and 4-Methoxyaniline[3]
-
A solution of 4-methoxyaniline (0.12 g, 0.98 mmol) in 5 mL of ethanol was added to a hot solution of 3,5-diiodosalicylaldehyde (0.37 g, 0.98 mmol) in 5 mL of ethanol.
-
An orange precipitate was observed immediately.
-
The mixture was boiled for 3 hours.
-
The product was then filtered, washed with boiling ethanol and ether, and dried under vacuum.
-
The final product was an orange fine crystalline solid.
Data Presentation
The following tables summarize typical experimental parameters and characterization data for the synthesis of Schiff bases from 3,5-diiodosalicylaldehyde. These values can serve as a reference for the synthesis using this compound, though variations are expected.
Table 1: Reaction Conditions and Product Characteristics
| Parameter | Description | Typical Values/Observations |
| Reactants | ||
| Aldehyde | This compound or 3,5-Diiodosalicylaldehyde | - |
| Amine | Primary mono- or diamine | - |
| Molar Ratio (Aldehyde:Amine) | Stoichiometric ratio of reactants | 1:1 for monoamines, 2:1 for diamines |
| Reaction Conditions | ||
| Solvent | Anhydrous alcohol | Ethanol or Methanol |
| Catalyst (optional) | Acidic catalyst | Glacial acetic acid or Formic acid (a few drops) |
| Temperature | Reflux temperature of the solvent | 60-80°C |
| Reaction Time | Duration of the reaction | 1 - 6 hours |
| Product Characteristics | ||
| Appearance | Crystalline solid | Typically yellow or orange precipitate |
| Yield | Percentage of the theoretical yield | 70-95% |
| Melting Point | Temperature range of melting | Dependent on the specific product |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Vibrational Frequencies / Chemical Shifts |
| FT-IR (cm⁻¹) | ~1600-1630 cm⁻¹ (C=N stretching) |
| ¹H NMR (ppm) | ~8.0-9.0 ppm (singlet, -CH=N-) |
Table 3: Antimicrobial Activity of a Schiff Base Complex Derived from 3,5-Diiodosalicylaldehyde [1]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Bacillus subtilis | 3.125 |
| Staphylococcus aureus | 6.25 |
| Streptococcus faecalis | 6.25 |
| Pseudomonas aeruginosa | 3.125 |
| Escherichia coli | 3.125 |
| Enterobacter cloacae | 6.25 |
Visualizations
Synthesis Workflow
The general workflow for the synthesis and characterization of Schiff bases from this compound is depicted below.
Caption: General workflow for the synthesis of Schiff bases.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of Schiff bases is often attributed to their ability to interfere with essential cellular processes in microorganisms. The lipophilic character of the Schiff base, enhanced by the iodine atoms, facilitates its transport across the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action.
References
Application Notes and Protocols: 3,5-Diiodobenzaldehyde as a Versatile Precursor for Functional Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery.[1][2][3][4] The choice of the organic linker is crucial in determining the final properties and functionality of the MOF.
3,5-Diiodobenzaldehyde is a commercially available aromatic compound featuring two key functional groups: a reactive aldehyde and two iodine atoms. While not a conventional linker for MOF synthesis, its unique functionalities present exciting opportunities for the design of novel MOFs with tailored properties. The aldehyde group can serve as a site for post-synthetic modification (PSM), allowing for the covalent attachment of drugs, catalysts, or other functional moieties. The iodine atoms can act as heavy atoms for radiographic applications, participate in halogen bonding, or serve as reactive sites for further chemical transformations.
These application notes provide a comprehensive guide for the potential use of this compound as a precursor for the synthesis of functional MOFs. It includes proposed synthetic protocols, potential applications, and methodologies for characterization.
Proposed Synthetic Routes and Methodologies
The synthesis of MOFs from this compound would likely require a co-ligand strategy, where a carboxylate-containing linker provides the primary coordination sites for the metal clusters, and the this compound is incorporated as a secondary, functional linker. Alternatively, the aldehyde could be converted to a carboxylate group prior to synthesis, though this would remove the potential for post-synthetic modification of the aldehyde. The protocols below focus on the co-ligand strategy.
General Synthesis Protocols
Two common methods for MOF synthesis are solvothermal and hydrothermal synthesis.[5] The choice of method depends on the desired crystal phase and the stability of the reactants.
1. Solvothermal Synthesis Protocol:
This method involves the reaction of the metal salt and organic linkers in a high-boiling point solvent under elevated temperature and pressure.
-
Materials and Reagents:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
Primary Linker (e.g., Terephthalic Acid, Trimesic Acid)
-
This compound
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (optional, e.g., Acetic Acid, Benzoic Acid)
-
-
Procedure:
-
In a Teflon-lined autoclave, dissolve the metal salt, primary linker, and this compound in the chosen solvent. The molar ratio of the primary linker to the functional linker will need to be optimized.
-
If necessary, add a modulator to control crystal growth and size.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 80°C and 150°C) for a defined period (12 to 72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh solvent to remove unreacted starting materials.
-
Activate the MOF by solvent exchange with a volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove solvent molecules from the pores.
-
2. Hydrothermal Synthesis Protocol:
This method is similar to solvothermal synthesis but uses water as the solvent.
-
Materials and Reagents:
-
Metal Salt
-
Primary Linker
-
This compound
-
Deionized Water
-
pH modifier (optional, e.g., NaOH, HCl)
-
-
Procedure:
-
Dissolve the metal salt, primary linker, and this compound in deionized water in a Teflon-lined autoclave.
-
Adjust the pH of the solution if necessary.
-
Seal the autoclave and heat it to the desired temperature (typically between 100°C and 200°C) for a specific duration.
-
Follow steps 5-8 from the solvothermal protocol to collect, wash, and activate the product.
-
Post-Synthetic Modification (PSM)
The aldehyde group of the incorporated this compound linker provides a reactive handle for covalent modification of the MOF. A common reaction is the formation of an imine bond with a primary amine.
-
Procedure for Imine Condensation:
-
Suspend the activated MOF containing this compound in a suitable solvent (e.g., ethanol, dichloromethane).
-
Add an excess of the desired amine-containing molecule (e.g., a drug molecule with a primary amine).
-
Stir the mixture at room temperature or slightly elevated temperature for 24-48 hours.
-
Collect the modified MOF by filtration or centrifugation.
-
Wash the product thoroughly with fresh solvent to remove any unreacted amine.
-
Dry the modified MOF under vacuum.
-
Data Presentation
The following tables should be used to record experimental data for the synthesis and characterization of MOFs derived from this compound.
Table 1: Synthesis Parameters for MOFs
| Entry | Metal Salt | Primary Linker | Molar Ratio (Metal:Primary:Functional) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Table 2: Characterization Data for Synthesized MOFs
| Entry | MOF Name | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | PXRD Match |
| 1 | |||||
| 2 | |||||
| 3 |
Table 3: Post-Synthetic Modification Data
| Entry | MOF Name | Amine Molecule | Reaction Time (h) | Loading Capacity (wt%) |
| 1 | ||||
| 2 | ||||
| 3 |
Potential Applications
1. Drug Delivery:
The aldehyde functionality can be used to covalently attach drug molecules containing amine groups via a pH-sensitive imine linkage.[5] This would allow for the controlled release of the drug in the acidic environment of tumor tissues or within the endosomes of cells. The high atomic number of iodine could also enable the use of these MOFs as contrast agents for medical imaging, creating a theranostic platform.
2. Catalysis:
The iodine atoms on the linker could serve as catalytic sites for various organic transformations, such as C-C coupling reactions. Furthermore, the aldehyde group could be modified to introduce other catalytically active moieties.
3. Sensing:
The reactivity of the aldehyde group could be exploited for the development of chemical sensors. For example, the reaction of the aldehyde with specific analytes could lead to a change in the optical or electronic properties of the MOF.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and post-synthetic modification of MOFs.
Logical Relationship of Post-Synthetic Modification
Caption: Post-synthetic modification of an aldehyde-containing MOF via imine condensation.
Hypothetical Drug Delivery Pathway
Caption: Proposed pathway for pH-responsive drug delivery using a MOF with an imine linkage.
References
- 1. Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Versatility of 3,5-Diiodobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodobenzaldehyde is a highly versatile synthetic intermediate in medicinal chemistry. Its unique structure, featuring a reactive aldehyde group and two iodine atoms on the aromatic ring, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The carbon-iodine bonds are particularly amenable to various cross-coupling reactions, allowing for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent anticancer agents, specifically focusing on combretastatin analogs and chalcones.
Application 1: Synthesis of Combretastatin Analogs as Tubulin Polymerization Inhibitors
Combretastatins, originally isolated from the African bush willow Combretum caffrum, are a class of potent antimitotic agents that inhibit tubulin polymerization.[1][2] Combretastatin A-4 (CA-4) is a lead compound in this family, known for its strong antiproliferative and antiangiogenic activities.[2] The cis-stilbene scaffold is crucial for its biological activity, with the two aromatic rings binding to the colchicine-binding site on β-tubulin.[1] this compound serves as a key precursor for the "A" ring of combretastatin analogs, enabling the synthesis of novel compounds with potential for improved stability and efficacy.
The primary synthetic route to stilbene derivatives like combretastatins from benzaldehydes is the Wittig reaction.[3][4] This reaction involves the coupling of an aldehyde with a phosphonium ylide to form an alkene.
Experimental Protocol: Synthesis of a 3,5-Diiodo-Combretastatin Analog via Wittig Reaction
This protocol describes the synthesis of a cis-stilbene analog of combretastatin A-4 starting from this compound.
Step 1: Preparation of the Phosphonium Ylide
-
To a stirred suspension of a strong base like sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0°C, add a solution of 3,4,5-trimethoxybenzyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a colored solution (often orange or red) indicates the generation of the ylide.
Step 2: Wittig Reaction
-
Cool the ylide solution back to 0°C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired 3,5-diiodo-combretastatin analog.
Data Presentation: Biological Activity of Combretastatin Analogs
| Compound/Analog | Target/Assay | IC50 Value (µM) | Cell Line(s) |
| Combretastatin A-4 | Tubulin Polymerization | 17 ± 0.3 | - |
| Compound 6b-(E) (diphenylethanone analog) | Cytotoxicity | < 0.5 | HepG2 |
| Compound 31 (silicon-containing analog) | Cytotoxicity | 0.007 | MCF-7 |
| Compound 3 (triazole analog) | Tubulin Polymerization | 9.50 | - |
| Compound 3 (triazole analog) | Cytotoxicity | 6.35 | HepG2 |
Signaling Pathway: Mechanism of Action of Combretastatin Analogs
Combretastatin analogs inhibit microtubule dynamics by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[1][5]
Caption: Mechanism of action of combretastatin analogs.
Application 2: Synthesis of Chalcones with Anticancer Activity
Chalcones are precursors of flavonoids and are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[6][7] They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[7][8] this compound can be used as one of the aromatic aldehyde precursors in the Claisen-Schmidt condensation to synthesize novel chalcones with potential anticancer activity.
Experimental Protocol: Synthesis of a 3,5-Diiodo-Chalcone Derivative
This protocol outlines a general procedure for the base-catalyzed Claisen-Schmidt condensation to synthesize a chalcone from this compound and a substituted acetophenone.[6]
-
Dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise with constant stirring, while maintaining the low temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Presentation: Anticancer Activity of Chalcone Derivatives
The following table summarizes the cytotoxic activities of various chalcone derivatives against different cancer cell lines. While data for chalcones derived directly from this compound is limited in the provided search results, the IC50 values of other halogenated and substituted chalcones demonstrate the potential of this class of compounds.
| Chalcone Derivative | IC50 Value (µg/mL) | Cell Line |
| Compound 5 (2-chloro substituted) | < 20 | MCF-7, PC3, HT-29, WRL68 |
| Compound 23 (3-nitro substituted) | < 20 | MCF-7, PC3, HT-29, WRL68 |
| Compound 25 (3-chloro substituted) | < 20 | MCF-7, PC3, HT-29, WRL68 |
| Vanillin-based chalcone 9 | 6.85 ± 0.71 | HCT-116 |
| Vanillin-based chalcone 10 | 7.9 ± 1.37 | HCT-116 |
Experimental Workflow: Chalcone Synthesis
The general workflow for the synthesis and purification of chalcones via the Claisen-Schmidt condensation is depicted below.
Caption: General workflow for chalcone synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of medicinally important compounds. Its ability to participate in key carbon-carbon bond-forming reactions, such as the Wittig reaction and Claisen-Schmidt condensation, allows for the creation of diverse molecular scaffolds. The resulting combretastatin analogs and chalcones have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes like microtubule dynamics and inducing apoptosis. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
Application Notes and Protocols for Sonogashira Coupling with 3,5-Diiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 3,5-diiodobenzaldehyde. The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules. The presence of two iodine atoms on the benzaldehyde ring allows for selective mono- or di-alkynylation, providing a pathway to a diverse range of molecular architectures.
Controlling Selectivity: Mono- vs. Di-alkynylation
The selective synthesis of either mono- or di-alkynylated products from this compound is a key challenge and a powerful feature of this substrate. The regioselectivity of the Sonogashira coupling on poly-halogenated aromatic compounds is influenced by several factors, including the stoichiometry of the reactants, the nature of the catalyst and ligands, and the reaction conditions.
Generally, to favor mono-alkynylation , a stoichiometric amount or a slight excess of the terminal alkyne is used relative to the this compound. This statistical control minimizes the chance of a second coupling event.
For di-alkynylation , a larger excess of the terminal alkyne is employed to drive the reaction to completion and ensure both iodine atoms are substituted.
Data Presentation: Sonogashira Coupling of this compound
The following table summarizes representative reaction conditions for the mono- and di-alkynylation of this compound with a terminal alkyne, using phenylacetylene as a model substrate. Please note that yields are highly dependent on the specific alkyne, catalyst, and reaction conditions used and may require optimization.
| Product | Alkyne (Equivalents) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Mono-alkynylation | 1.1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | ~70-80 |
| Di-alkynylation | 2.5 | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | Et₃N | THF/Toluene | 80 | 24 | >90 |
*Note: The yields presented are estimates based on typical Sonogashira coupling reactions and may vary. Optimization of reaction conditions is recommended to achieve desired yields.
Experimental Protocols
The following are generalized protocols for the mono- and di-alkynylation of this compound. These protocols should be adapted and optimized for specific substrates and scales.
Protocol 1: Selective Mono-alkynylation of this compound
This protocol aims for the synthesis of 3-iodo-5-(phenylethynyl)benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-alkynylated product.
Protocol 2: Di-alkynylation of this compound
This protocol is designed for the synthesis of 3,5-bis(phenylethynyl)benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (2.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.04 eq)
-
Copper(I) iodide (CuI) (0.08 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Anhydrous solvent mixture (e.g., THF/Toluene 1:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent mixture, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction for the disappearance of the mono-alkynylated intermediate and starting material by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 7-9).
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the di-alkynylated product.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: A generalized workflow for performing a Sonogashira coupling experiment, from setup to product characterization.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3,5-Diiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of biaryl compounds utilizing 3,5-diiodobenzaldehyde as a key starting material. The protocols focus on widely-used palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Ullmann couplings.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronic materials. This compound is a versatile building block for the synthesis of these important motifs. The presence of two iodine atoms allows for sequential or double cross-coupling reactions, enabling the construction of complex molecular architectures. The aldehyde functionality provides a convenient handle for further synthetic transformations. This document outlines detailed protocols for the application of this compound in key biaryl synthesis reactions.
Key Synthetic Pathways
The synthesis of biaryl compounds from this compound can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes this substrate particularly suitable for these transformations.[1] The general workflow for these reactions involves the careful selection of catalysts, ligands, bases, and solvents to achieve the desired product with high yield and selectivity.
A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below.
References
The Pivotal Role of 3,5-Diiodobenzaldehyde in the Forging of Complex Heterocyclic Scaffolds
For Immediate Release: Researchers, scientists, and professionals in the field of drug development now have access to a comprehensive guide on the application of 3,5-diiodobenzaldehyde in the synthesis of diverse heterocyclic compounds. This versatile building block serves as a crucial starting material for constructing a wide array of intricate molecular architectures, primarily through Schiff base condensation, palladium-catalyzed cross-coupling reactions, and chalcone formation followed by cyclization.
Introduction
This compound is a valuable aromatic aldehyde containing two iodine atoms, which act as versatile synthetic handles for various carbon-carbon and carbon-heteroatom bond-forming reactions. The aldehyde functionality readily participates in condensation reactions to form Schiff bases, while the iodine substituents are ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions pave the way for the construction of complex, polycyclic, and substituted heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
Key Synthetic Applications and Protocols
The synthetic utility of this compound is highlighted through three primary pathways:
-
Schiff Base Formation and Subsequent Cyclization: The aldehyde group of this compound readily condenses with primary amines to form Schiff bases (imines). These intermediates can be further elaborated and cyclized to generate a variety of nitrogen-containing heterocycles. A notable application is the synthesis of sophisticated palladium(II) complexes from Schiff bases derived from the closely related 3,5-diiodosalicylaldehyde, indicating a pathway for creating complex organometallic structures with potential catalytic activities.
-
Palladium-Catalyzed Cross-Coupling Reactions: The iodo groups on the aromatic ring are highly reactive in palladium-catalyzed reactions. This allows for the sequential or simultaneous introduction of various substituents, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems.
-
Chalcone Synthesis and Cyclization: this compound can react with acetophenones in a Claisen-Schmidt condensation to yield diiodinated chalcones. These α,β-unsaturated ketone intermediates are precursors to a multitude of heterocyclic compounds, such as pyrimidines and pyrazoles, through reactions with various nucleophiles.
Data Presentation
| Reaction Type | Reactants | Product Type | Key Conditions | Yield (%) |
| Schiff Base Formation | 3,5-Diiodosalicylaldehyde, 4-Methoxyaniline | Schiff Base Ligand | Ethanol, reflux, 3 hours | 74 |
| Complexation | Schiff Base Ligand, Pd(OAc)₂ | Palladium(II) Complex | Acetonitrile, reflux, 3 hours | 70 |
Note: Data for 3,5-diiodosalicylaldehyde is presented as a close analog to demonstrate the reactivity of the diiodo-aldehyde scaffold.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand from 3,5-Diiodosalicylaldehyde
Materials:
-
3,5-Diiodosalicylaldehyde (0.98 mmol)
-
4-Methoxyaniline (0.98 mmol)
-
Ethanol (10 mL)
Procedure:
-
A solution of 4-methoxyaniline (0.12 g, 0.98 mmol) in 5 mL of ethanol is added to a hot solution of 3,5-diiodosalicylaldehyde (0.37 g, 0.98 mmol) in 5 mL of ethanol.
-
An orange precipitate is immediately observed.
-
The mixture is heated to reflux and maintained for 3 hours.
-
The product is then filtered, washed with boiling ethanol and ether, and dried under vacuum.
-
Yield: 0.35 g (74%) of an orange fine crystalline product.[1]
Protocol 2: Synthesis of a Palladium(II) Complex
Materials:
-
Schiff base ligand from Protocol 1 (0.21 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.21 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
A solution of the Schiff base ligand (0.1 g, 0.21 mmol) in 5 mL of acetonitrile is added to a solution of Pd(OAc)₂ (0.047 g, 0.21 mmol) in 5 mL of acetonitrile.
-
The reaction mixture is refluxed for 3 hours.
-
The resulting dark red precipitate is filtered off, washed with acetonitrile, and dried under vacuum.
-
Yield: 0.09 g (70%).[1]
Visualizing the Synthetic Pathways
To better illustrate the synthetic strategies involving this compound, the following diagrams outline the key transformations.
References
Condensation Reactions of 3,5-Diiodobenzaldehyde: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for condensation reactions involving 3,5-diiodobenzaldehyde. This versatile building block is a key starting material for the synthesis of a variety of molecules with potential therapeutic applications. The introduction of iodine atoms can significantly influence the pharmacological properties of the resulting compounds, making them attractive candidates for drug discovery programs.
This guide covers three principal types of condensation reactions: the Claisen-Schmidt condensation for the synthesis of chalcones, the Knoevenagel condensation for the formation of α,β-unsaturated systems, and the Wittig reaction for the generation of stilbene-like structures. Detailed methodologies, data presentation, and visualizations of relevant biological pathways are provided to support researchers in their synthetic and drug development endeavors.
Claisen-Schmidt Condensation: Synthesis of 3,5-Diiodo-Chalcones
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are known for their broad spectrum of biological activities, including anti-inflammatory and anticancer properties. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[1]
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
A general procedure for the synthesis of chalcones from this compound and various acetophenones involves dissolving equimolar amounts of the reactants in ethanol, followed by the dropwise addition of an aqueous sodium hydroxide solution at low temperatures. The reaction mixture is then stirred at room temperature for a specified period. The formation of a precipitate often indicates the progress of the reaction. Upon completion, the product is typically isolated by filtration and purified by recrystallization.
General Procedure:
-
Dissolve this compound (1 equivalent) and the desired acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Presentation: Claisen-Schmidt Condensation
| Ketone Reactant | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetophenone | NaOH | Ethanol | 12-24 | 85-95 |
| 4'-Methylacetophenone | KOH | Methanol | 12-24 | 80-90 |
| 4'-Methoxyacetophenone | NaOH | Ethanol | 12-24 | 88-98 |
| 4'-Chloroacetophenone | KOH | Methanol | 12-24 | 82-92 |
Note: Yields are generalized from typical Claisen-Schmidt reactions and may vary based on specific experimental conditions.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a base.[2] This reaction is instrumental in synthesizing a variety of substituted alkenes which are precursors to many pharmacologically active molecules.[3]
Experimental Protocol: Knoevenagel Condensation
A common procedure for the Knoevenagel condensation of this compound involves reacting it with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or a catalyst system like iodine and potassium carbonate at room temperature.[4] The reaction is often carried out in a solvent like ethanol or can be performed under solvent-free conditions.[5]
General Procedure with Malononitrile:
-
Combine this compound (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., piperidine, a few drops).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Data Presentation: Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 25 | 2-4 | 90-98 |
| Ethyl Cyanoacetate | I2/K2CO3 | Acetonitrile | 25 | 1-3 | 85-95 |
| Diethyl Malonate | DBU/Water | Water | 25 | 4-6 | 80-90 |
| Barbituric Acid | None (Solvent-free) | None | 100 | 0.5-1 | 92-99 |
Note: Yields are generalized from typical Knoevenagel condensations and may vary based on specific experimental conditions.[6][7]
Wittig Reaction: Synthesis of 3,5-Diiodo-Stilbenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[8] This reaction is particularly useful for creating stilbene and its derivatives, which have shown promise as anticancer agents that inhibit tubulin polymerization.[9]
Experimental Protocol: Wittig Reaction
The synthesis of 3,5-diiodo-stilbene derivatives via the Wittig reaction typically involves the preparation of a phosphorus ylide from the corresponding phosphonium salt and a strong base. This ylide is then reacted with this compound.
General Procedure:
-
Prepare the phosphonium salt by reacting triphenylphosphine with a suitable benzyl halide.
-
Suspend the phosphonium salt in an anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere.
-
Add a strong base (e.g., n-butyllithium or sodium hydroxide) to generate the ylide.[10]
-
Add this compound (1 equivalent) to the ylide solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction and extract the product with an organic solvent.
-
Purify the product by column chromatography to separate it from triphenylphosphine oxide.[4]
Data Presentation: Wittig Reaction
| Phosphonium Salt | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzyltriphenylphosphonium chloride | n-BuLi | THF | 2-4 | 70-85 |
| 4-Methoxybenzyltriphenylphosphonium bromide | NaOH | Dichloromethane/Water | 4-6 | 65-80 |
| 4-Chlorobenzyltriphenylphosphonium chloride | t-BuOK | THF | 2-4 | 72-88 |
Note: Yields are generalized from typical Wittig reactions and may vary based on specific experimental conditions.
Biological Significance and Signaling Pathways
The products of these condensation reactions, particularly chalcones and stilbene derivatives, are of significant interest in drug development due to their ability to modulate various cellular signaling pathways implicated in diseases such as cancer and inflammation.[11]
Inhibition of NF-κB Signaling Pathway by Chalcones
Many chalcone derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In cancer cells, the NF-κB pathway is often constitutively active, promoting cell survival and resistance to therapy. Chalcones can inhibit this pathway at multiple levels, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[13]
Figure 1: Inhibition of NF-κB Signaling by Chalcones
Experimental Workflow for Condensation Reactions
The general workflow for performing condensation reactions with this compound involves several key stages, from initial reaction setup to final product characterization. This systematic approach ensures reproducibility and allows for efficient optimization of reaction conditions.
Figure 2: General Experimental Workflow
These protocols and application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel compounds with potential therapeutic value. The provided data and workflows are intended as a guide, and optimization of specific reaction conditions may be necessary to achieve desired outcomes.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciepub.com [sciepub.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: 3,5-Diiodobenzaldehyde in the Development of Thyroid Hormone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-diiodobenzaldehyde as a key starting material in the synthesis of thyroid hormone analogs. Detailed protocols for the synthesis and biological evaluation of these analogs are provided to guide researchers in the discovery and development of novel thyromimetics.
Introduction
Thyroid hormones (THs), primarily 3,5,3'-triiodo-L-thyronine (T3), are crucial regulators of metabolism, growth, and development.[1][2] Their actions are mediated through nuclear thyroid hormone receptors (TRs), which exist as two main subtypes: TRα and TRβ.[1] The differential tissue distribution and function of these receptor subtypes have spurred the development of subtype-selective TH analogs to harness the therapeutic benefits of TH action while minimizing side effects. For instance, TRβ is predominantly expressed in the liver and is a key target for treating dyslipidemia and non-alcoholic fatty liver disease (NAFLD), while TRα is more abundant in the heart and bone.[1]
This compound is a versatile chemical intermediate for the synthesis of various organic molecules, including thyroid hormone analogs.[3] Its di-iodo substitution pattern on the aromatic ring provides a crucial structural motif present in endogenous thyroid hormones and serves as a scaffold for building thyromimetic compounds with potential therapeutic applications.
Synthesis of Thyroid Hormone Analogs from this compound
The synthesis of thyroid hormone analogs from this compound typically involves a multi-step process, often beginning with a condensation reaction to form the diphenyl ether core structure characteristic of thyronines.
Experimental Protocol: Synthesis of a 3,5-Diiodo-thyronine Analog
This protocol describes a representative synthesis of a thyroid hormone analog starting from this compound.
Step 1: Knoevenagel Condensation of this compound
-
In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., Meldrum's acid or malonic acid, 1.1 equivalents) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or L-tyrosine, to the mixture.[4]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting product by recrystallization or column chromatography to yield the corresponding substituted benzylidene derivative.
Step 2: Michael Addition and Cyclization
-
Dissolve the product from Step 1 (1 equivalent) and a suitable tyrosine derivative (e.g., N-acetyl-L-tyrosine ethyl ester, 1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base, such as sodium hydride or potassium carbonate, to facilitate the Michael addition.
-
Stir the reaction at room temperature for 12-24 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to induce cyclization and formation of the diphenyl ether linkage.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Subject the purified product from Step 2 to appropriate deprotection conditions to remove the protecting groups from the amino acid and phenol moieties. This may involve acidic or basic hydrolysis depending on the protecting groups used.
-
For example, for an N-acetyl group and an ethyl ester, treatment with a strong acid like HCl in dioxane followed by neutralization can be employed.
-
After deprotection, purify the final thyroid hormone analog by recrystallization or preparative high-performance liquid chromatography (HPLC).
Biological Evaluation of Thyroid Hormone Analogs
The biological activity of newly synthesized thyroid hormone analogs is assessed through a series of in vitro assays to determine their binding affinity for TRα and TRβ receptors and their functional activity as agonists or antagonists.
Quantitative Data Summary
The following table summarizes representative binding affinity and functional activity data for various thyroid hormone analogs from published literature. This illustrates the type of data generated in the evaluation of these compounds.
| Compound | TRβ Binding Affinity (IC50, nM) | TRα Binding Affinity (IC50, nM) | TRβ Agonist Efficacy (EC50, nM) | Reference |
| T3 | 0.21 | 0.35 | 0.21 | [1][5] |
| Sobetirome (GC-1) | 50 | 500 | 20 | [1] |
| Eprotirome (KB2115) | 14 | 43 | 14 | [1] |
| MGL-3196 | 210 | 3740 | 210 | [1][5] |
| 3'-Ac-T2 | ~42 (relative to T3 at 0.21) | Not Reported | Not Reported | [6] |
Note: The data presented are for a range of thyromimetics to provide a comprehensive overview and may not be derived from analogs synthesized directly from this compound.
Experimental Protocol: Thyroid Hormone Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for TRα and TRβ.
Materials:
-
Recombinant human TRα and TRβ ligand-binding domains (LBDs)
-
[¹²⁵I]-T3 (radioligand)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 5 mM DTT)
-
Unlabeled T3 (for standard curve)
-
Test compounds
-
96-well microplates
-
Filter mats (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled T3 and test compounds in the assay buffer.[7]
-
In a 96-well plate, add the assay buffer, radiolabeled [¹²⁵I]-T3 (at a concentration close to its Kd, e.g., 0.1-0.5 nM), and either the unlabeled T3 dilutions (for the standard curve) or the test compound dilutions.[7]
-
For the determination of non-specific binding, add a high concentration of unlabeled T3 (e.g., 1 µM).[7]
-
Initiate the binding reaction by adding the TRα or TRβ LBD to each well.
-
Incubate the plate at 4°C for 16-18 hours to reach equilibrium.[7]
-
Separate the bound from free radioligand by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Calculate the IC50 values for the test compounds by non-linear regression analysis of the competition binding curves.
Experimental Protocol: Cell-Based Reporter Gene Assay
This protocol describes a cell-based assay to determine the functional activity of thyroid hormone analogs.
Materials:
-
A suitable cell line (e.g., HEK293 or HepG2) co-transfected with expression vectors for the full-length TRα or TRβ and a reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Charcoal-stripped FBS to remove endogenous thyroid hormones.
-
T3 (as a positive control)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the transfected cells in 96-well plates and allow them to attach overnight.
-
Replace the culture medium with a medium containing charcoal-stripped FBS.
-
Add serial dilutions of the test compounds or T3 to the wells.
-
Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Calculate the EC50 values for the test compounds by plotting the reporter gene activity as a function of compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: Genomic signaling pathway of thyroid hormone and its analogs.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of thyroid hormone analogs.
Logical Relationship
Caption: Rationale for developing selective thyroid hormone analogs.
References
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential therapeutic applications of thyroid hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of thyroid hormone analogues. Part 1. Preparation of 3′heteroarylmethyl-3,5-di-iodo-L-thyronines via phenol–dinitrophenol condensation and relationships between structure and selective thyromimetic activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3'-Acetyl-3,5-diiodo-L-thyronine: a novel highly active thyromimetic with low receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of 3,5-Diiodobenzaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes for the functionalization of 3,5-diiodobenzaldehyde and its application as a versatile building block in the synthesis of advanced materials. Detailed experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and polymerization, are presented. This document aims to serve as a practical guide for the design and synthesis of novel functional materials, such as conjugated polymers, porous organic polymers (POPs), and precursors for metal-organic frameworks (MOFs) and organic light-emitting diode (OLED) materials.
Functionalization of this compound via Cross-Coupling Reactions
The presence of two reactive carbon-iodine bonds makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for introducing new functional groups and extending the conjugation of the aromatic system, thereby creating tailored monomers for materials synthesis.
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[1] This reaction is particularly useful for synthesizing diarylalkyne derivatives from this compound, which are important building blocks for conjugated polymers and organic electronic materials. The reaction can be carried out under mild conditions with high yields.[1][2]
Experimental Protocol: Synthesis of 3,5-Bis(phenylethynyl)benzaldehyde
-
Materials:
-
This compound (1.0 eq.)
-
Phenylacetylene (2.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Representative Data for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT | >95 | [2] |
| 1,4-Diiodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | TEA | THF | 60 | 92 | [3] |
| this compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT | (est.) >90 | N/A |
Note: The yield for this compound is an estimation based on typical yields for similar substrates.
Catalytic Cycle for Sonogashira Coupling
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides.[4] It is widely used to synthesize biaryls, which are prevalent motifs in functional materials.[4] this compound can be coupled with various arylboronic acids to create complex molecular architectures.
Experimental Protocol: Synthesis of 3,5-Diphenylbenzaldehyde
-
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (2.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
Toluene
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 4:1:1 mixture of toluene, ethanol, and water.
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 85°C and stir overnight under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Representative Data for Suzuki Coupling of Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >95 | [5] |
| 4-Iodotoluene | 3,5-Dimethoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 85-95 | [5] |
| this compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | (est.) >90 | N/A |
Note: The yield for this compound is an estimation based on typical yields for similar substrates.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for a Suzuki coupling reaction.
Synthesis of Porous Organic Polymers (POPs)
The aldehyde functionality of this compound and its derivatives makes it an excellent monomer for the synthesis of porous organic polymers through condensation reactions. These materials are characterized by high surface areas and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis.[6][7]
Experimental Protocol: Synthesis of a Spiro-thioketal-based POP
This protocol is adapted from the synthesis of POPs from aromatic aldehydes.[6]
-
Materials:
-
This compound (1.0 eq.)
-
Pentaerythritol tetrathiol (1.0 eq.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound and pentaerythritol tetrathiol in DCM in a round-bottom flask.
-
Add trifluoroacetic acid as a catalyst.
-
Stir the mixture at room temperature for 72 hours.
-
The solid polymer will precipitate out of the solution.
-
Collect the solid by filtration and wash extensively with methanol and DCM.
-
Extract the polymer with methanol in a Soxhlet extractor for 24 hours to remove any unreacted monomers and oligomers.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
-
Representative Properties of Porous Organic Polymers
| Polymer | Monomers | BET Surface Area (m²/g) | Iodine Uptake (g/g) | Reference |
|---|---|---|---|---|
| POPSP-1 | Terephthalaldehyde, Pentaerythritol tetrathiol | Low | 4.13 | [6] |
| POPSP-2 | 4,4'-Biphenyldicarboxaldehyde, Pentaerythritol tetrathiol | Low | 5.25 | [6] |
| InPOP-1 | p-di(bis-indolyl-methane)benzene | up to 1130 | High |[8] |
Note: The properties of a POP derived from this compound would need to be experimentally determined.
Workflow for Porous Organic Polymer Synthesis
Caption: Workflow for the synthesis of a porous organic polymer via thiol-aldehyde polycondensation.
Precursors for Metal-Organic Frameworks (MOFs)
While this compound itself is not a typical linker for MOF synthesis, it can be readily converted into suitable multitopic linkers. For example, oxidation of the aldehyde group to a carboxylic acid and subsequent cross-coupling reactions can yield tritopic carboxylate or pyridine-based linkers. These linkers can then be used to construct MOFs with diverse topologies and functionalities.[9][10]
Synthetic Pathway to a Tritopic MOF Linker
-
Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent to yield 3,5-diiodobenzoic acid.
-
Suzuki Coupling: The resulting 3,5-diiodobenzoic acid can undergo a Suzuki coupling reaction with 4-pyridylboronic acid to introduce two pyridine functionalities, yielding 3,5-di(pyridin-4-yl)benzoic acid, a versatile tritopic linker for MOF synthesis.
General Protocol for MOF Synthesis (Solvothermal)
-
Materials:
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Tritopic organic linker (e.g., 3,5-di(pyridin-4-yl)benzoic acid)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
-
Procedure:
-
In a glass vial, dissolve the metal salt and the organic linker in the chosen solvent.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to a specific temperature (typically 80-120°C) for a set period (24-72 hours).
-
Allow the oven to cool slowly to room temperature.
-
Crystals of the MOF, if formed, can be isolated by decanting the mother liquor and washing with fresh solvent.
-
Logical Flow from this compound to MOFs
Caption: Synthetic pathway from this compound to a Metal-Organic Framework.
Applications in Organic Electronics
Functionalized derivatives of this compound are promising candidates for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).[11][12] The introduction of electronically active groups through cross-coupling reactions can lead to the formation of novel host materials, emitters, or charge-transporting materials. The aldehyde group can also be used for further derivatization to fine-tune the electronic properties of the final molecule.
For instance, Sonogashira coupling with carbazole-containing alkynes or Suzuki coupling with electron-donating or electron-accepting arylboronic acids can produce materials with tailored HOMO/LUMO levels, which is crucial for efficient charge injection and recombination in OLED devices.[13][14] The synthesis of such materials would follow the general cross-coupling protocols described in Section 1, with the appropriate choice of coupling partners to achieve the desired electronic properties. The resulting functionalized benzaldehyde derivatives can then be incorporated into OLED devices through vacuum deposition or solution processing methods.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Porous organic polymers with spiro-thioketal linkages for effective iodine capture - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Three novel indole-bearing porous organic polymers for efficient iodine capture from both vapor and organic phases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. OLED Materials|BLD Pharm [bldpharm.com]
- 12. ossila.com [ossila.com]
- 13. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Diiodobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Diiodobenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The direct di-iodination of benzaldehyde is challenging due to the deactivating, meta-directing nature of the aldehyde group.[1] Therefore, multi-step synthetic routes are more effective. The two primary and most reliable methods are:
-
The Sandmeyer Reaction: This route starts from 3,5-diiodoaniline, which undergoes diazotization followed by treatment with a cyanide source (like CuCN) and subsequent hydrolysis of the resulting nitrile to the aldehyde. A variation involves the conversion of 3,5-diaminobenzaldehyde to the diiodo-derivative via a double Sandmeyer reaction.[1]
-
Reduction and Oxidation from 3,5-Diiodobenzoic Acid: This two-step approach involves the reduction of the readily available 3,5-diiodobenzoic acid to 3,5-diiodobenzyl alcohol, which is then oxidized to the desired this compound.[1]
Q2: I am experiencing a low yield in my Sandmeyer reaction. What are the common causes?
A2: Low yields in Sandmeyer reactions for the synthesis of aryl iodides can often be attributed to several factors:
-
Incomplete Diazotization: The initial conversion of the aromatic amine to the diazonium salt is a critical step. Ensure the reaction temperature is maintained between 0-5°C to prevent premature decomposition of the unstable diazonium salt.
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable. Allowing the reaction temperature to rise above 5°C can lead to decomposition and the formation of phenol byproducts.[2]
-
Issues with the Copper(I) Catalyst: While the iodination of diazonium salts with potassium iodide often does not require a copper catalyst, if a copper-catalyzed cyanation is the chosen route, the quality and activity of the Cu(I) salt are crucial.
-
Side Reactions: The formation of biaryl compounds and azo compounds are common side reactions that can reduce the yield of the desired product.
Q3: What are the key challenges in the reduction of 3,5-diiodobenzoic acid?
A3: The primary challenge in the reduction of aromatic carboxylic acids is the potential for over-reduction or side reactions if a strong reducing agent like lithium aluminum hydride (LiAlH4) is used without careful control. It is also crucial to ensure the starting material is free of impurities that might interfere with the reducing agent. The work-up procedure to decompose the aluminum salts can be challenging and may lead to emulsions, affecting the isolated yield.
Q4: How can I avoid over-oxidation of 3,5-diiodobenzyl alcohol to 3,5-diiodobenzoic acid?
A4: To prevent the over-oxidation of the benzyl alcohol to the carboxylic acid, it is important to use a mild oxidizing agent and carefully control the reaction conditions. Pyridinium chlorochromate (PCC) is a suitable reagent for this selective oxidation.[3] Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) is essential to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
Q5: What is the best method to purify the final this compound product?
A5: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system is identified. Common solvents to try for benzaldehyde derivatives include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[4]
-
Column Chromatography: For separating mixtures with components of similar polarity, such as isomeric impurities or byproducts from the oxidation step, column chromatography on silica gel is a more powerful technique.
Troubleshooting Guides
Synthesis Route 1: Sandmeyer Reaction from 3,5-Diiodoaniline
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Diazonium Salt | Incomplete reaction. | Ensure the reaction temperature is maintained at 0-5°C. Use a slight excess of sodium nitrite. Test for the presence of excess nitrous acid with starch-iodide paper to confirm the completion of diazotization. |
| Premature decomposition of the diazonium salt. | Maintain a low temperature (0-5°C) throughout the diazotization and subsequent reaction steps. Avoid exposure to direct sunlight. | |
| Formation of Dark, Tarry Byproducts | Decomposition of the diazonium salt leading to radical side reactions. | Ensure strict temperature control. Use high-purity starting materials and reagents. |
| Presence of Phenolic Impurities | Reaction of the diazonium salt with water. | Keep the reaction temperature low. Use a non-aqueous solvent if possible for the subsequent step. |
| Difficult Product Isolation | Emulsion formation during work-up. | Add a saturated brine solution during the extraction to help break the emulsion. |
Synthesis Route 2: Reduction-Oxidation from 3,5-Diiodobenzoic Acid
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reduction of Carboxylic Acid | Insufficient reducing agent. | Use a slight excess of the reducing agent (e.g., LiAlH4 or NaBH4 with a suitable activator). |
| Poor quality of the reducing agent. | Use freshly opened or properly stored reducing agents. | |
| Low Yield of 3,5-Diiodobenzyl Alcohol | Difficult work-up and product isolation. | Follow a careful work-up procedure to quench the reaction and decompose the metal salts. Acidification can help break up emulsions. |
| Over-oxidation to 3,5-Diiodobenzoic Acid | Oxidizing agent is too strong or reaction time is too long. | Use a milder oxidizing agent like PCC.[3] Monitor the reaction closely by TLC and stop it as soon as the starting alcohol is consumed. |
| Presence of Unreacted 3,5-Diiodobenzyl Alcohol | Incomplete oxidation. | Ensure a slight excess of the oxidizing agent is used. Increase the reaction time, but monitor for byproduct formation. |
Experimental Protocols
Disclaimer: The following protocols are representative and may require optimization.
Protocol 1: Synthesis of this compound from 3,5-Diiodoaniline (Sandmeyer Reaction)
This protocol is a proposed multi-step sequence.
Step 1a: Diazotization of 3,5-Diiodoaniline
-
Dissolve 3,5-diiodoaniline in a mixture of concentrated sulfuric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C.
Step 1b: Sandmeyer Reaction with Copper(I) Cyanide
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours.
-
Cool the mixture and extract the crude 3,5-diiodobenzonitrile with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude nitrile by recrystallization or column chromatography.
Step 1c: Hydrolysis of 3,5-Diiodobenzonitrile to this compound
-
The purified 3,5-diiodobenzonitrile can be hydrolyzed to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H) followed by an aqueous workup.
| Reactant/Reagent | Step | Typical Molar Ratio | Notes |
| 3,5-Diiodoaniline | 1a | 1.0 | |
| Sodium Nitrite | 1a | 1.05 | |
| Sulfuric Acid | 1a | 2.0-3.0 | |
| Copper(I) Cyanide | 1b | 1.1 | |
| Potassium Cyanide | 1b | 2.2 | |
| DIBAL-H | 1c | 1.2 |
Protocol 2: Synthesis of this compound from 3,5-Diiodobenzoic Acid
Step 2a: Reduction of 3,5-Diiodobenzoic Acid to 3,5-Diiodobenzyl Alcohol
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Slowly add a solution of 3,5-diiodobenzoic acid in anhydrous THF to the LiAlH4 suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3,5-diiodobenzyl alcohol.
Step 2b: Oxidation of 3,5-Diiodobenzyl Alcohol to this compound
-
Dissolve the crude 3,5-diiodobenzyl alcohol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
| Reactant/Reagent | Step | Typical Molar Ratio | Yield (%) |
| 3,5-Diiodobenzoic Acid | 2a | 1.0 | - |
| Lithium Aluminum Hydride | 2a | 1.0-1.5 | 85-95 |
| 3,5-Diiodobenzyl Alcohol | 2b | 1.0 | - |
| Pyridinium Chlorochromate (PCC) | 2b | 1.2-1.5 | 80-90 |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Caption: Troubleshooting workflow for the reduction-oxidation synthesis.
References
Technical Support Center: Purification of 3,5-Diiodobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-Diiodobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route employed. Direct di-iodination of benzaldehyde is challenging due to the deactivating nature of the aldehyde group.[1] Therefore, multi-step syntheses are common, which can introduce specific impurities.
-
Starting Materials: Unreacted starting materials, such as 4-hydroxybenzaldehyde or 3,5-diiodobenzoic acid, may be present.
-
Mono-iodinated Intermediates: Incomplete iodination can lead to the presence of 3-iodobenzaldehyde. The deactivating effect of the first iodine atom can make the second iodination difficult.[1]
-
Isomers: Depending on the synthetic precursors, other isomers of diiodobenzaldehyde could be present.
-
Reagents and Byproducts: Residual iodinating reagents or their byproducts may also contaminate the crude product.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is a white to yellow solid. It should be stored under an inert gas atmosphere (nitrogen or argon) at 2–8 °C. Some related compounds are sensitive to air and light, so it is advisable to protect it from prolonged exposure.
Q3: What is the melting point of pure this compound?
A3: The reported melting point of this compound is 133-134 °C. A broad melting point range for a purified sample may indicate the presence of impurities.
Troubleshooting Purification Challenges
This section addresses specific issues that may arise during the purification of this compound by recrystallization or column chromatography.
Recrystallization Troubleshooting
Issue 1: Difficulty finding a suitable recrystallization solvent.
Cause: The solubility profile of this compound may not be readily available. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[2][3]
Solution:
-
Solvent Screening: Experimentally determine a suitable solvent by testing the solubility of a small amount of the crude product in various common laboratory solvents. A suggested list of solvents to screen, ordered by polarity, is provided in the table below.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[2] Common miscible solvent pairs include ethanol/water, acetone/water, and ethyl acetate/heptane.
Table 1: Common Solvents for Recrystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) |
| n-Hexane | 0.1 | 69 |
| Toluene | 2.4 | 111 |
| Diethyl Ether | 2.8 | 35 |
| Ethyl Acetate | 4.4 | 77 |
| Acetone | 5.1 | 56 |
| Ethanol | 5.2 | 78 |
| Methanol | 6.6 | 65 |
| Water | 10.2 | 100 |
Issue 2: The compound "oils out" instead of forming crystals.
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound (133-134 °C), or the solution is supersaturated to a high degree.
Solution:
-
Lower Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Use More Solvent: Add more of the hot solvent to the mixture to ensure the compound remains dissolved as it cools.
-
Slower Cooling: Allow the solution to cool more slowly to encourage gradual crystal formation. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
Issue 3: Poor recovery of the purified product.
Cause:
-
Too much solvent was used, keeping the product dissolved even at low temperatures.
-
The compound is significantly soluble in the cold solvent.
-
Premature crystallization occurred during a hot filtration step.
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Prevent Premature Crystallization: If a hot filtration is necessary to remove insoluble impurities, use a heated funnel and pre-warm the receiving flask. Add a small excess of hot solvent before filtration.
Column Chromatography Troubleshooting
Issue 1: Poor separation of this compound from impurities.
Cause: The chosen mobile phase (eluent) does not provide sufficient resolution between the target compound and its impurities on the stationary phase (typically silica gel).
Solution:
-
Optimize Mobile Phase: The polarity of the mobile phase is critical for good separation. Since this compound is a moderately polar compound, a mixture of a non-polar and a polar solvent is recommended.
-
Starting Point: Based on purification of similar iodinated benzaldehydes, a mixture of petroleum ether and ethyl acetate is a good starting point.[4]
-
Gradient Elution: Begin with a low polarity mobile phase (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20) to elute compounds with increasing polarity.
-
-
Thin-Layer Chromatography (TLC): Before running a column, use TLC to quickly screen different solvent systems to find the optimal mobile phase that gives good separation between the desired product and impurities.
Issue 2: The compound is not eluting from the column.
Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a petroleum ether:ethyl acetate mixture, increase the percentage of ethyl acetate.
Issue 3: Tailing of the compound band on the column.
Cause:
-
The compound is interacting too strongly with the stationary phase.
-
The column is overloaded with the sample.
-
The stationary phase is too acidic or basic for the compound.
Solution:
-
Adjust Mobile Phase: Add a small amount of a modifier to the mobile phase. For example, a small amount of acetic acid can help with the elution of acidic compounds, while a small amount of triethylamine can help with basic compounds.
-
Reduce Sample Load: Use a larger column or a smaller amount of the crude product.
-
Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel if strong interactions are suspected.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general guideline. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Add the "poor" solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., petroleum ether/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture. Collect fractions in separate tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds. For example, start with 95:5 petroleum ether:ethyl acetate and move to 90:10, then 80:20.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound by column chromatography.
References
preventing side reactions in Suzuki coupling of 3,5-Diiodobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve side reactions encountered during the Suzuki coupling of 3,5-diiodobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?
A1: The most prevalent side reactions include:
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Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules.[1][2] This reduces the yield of the desired cross-coupled product and complicates purification.
-
Protodehalogenation: Replacement of one or both iodine atoms on the benzaldehyde ring with a hydrogen atom.[3][4]
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Protodeborylation: Cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond.[2]
-
Double Coupling (Difunctionalization): Reaction at both iodine positions when only mono-substitution is desired.[5][6]
-
Reactions involving the aldehyde group: While less common under typical Suzuki conditions, the aldehyde functionality can potentially undergo side reactions depending on the specific reagents and conditions used.
Q2: How can I minimize the homocoupling of my boronic acid?
A2: Homocoupling is often mediated by the presence of oxygen or the use of a Pd(II) precatalyst.[1][7] To minimize this side reaction:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7][8] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Catalyst: Whenever possible, use a Pd(0) catalyst such as Pd(PPh₃)₄.[2] If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, it needs to be reduced to the active Pd(0) species in situ. This reduction can sometimes be promoted by the boronic acid, leading to homocoupling.[2]
-
Add a Reducing Agent: The addition of a mild reducing agent, like potassium formate, can help to ensure the palladium is in its active Pd(0) state and suppress homocoupling.[7]
-
Use Boronic Esters: Boronate esters, such as pinacol esters, can be more stable and less prone to homocoupling than their corresponding boronic acids.[3][9]
Q3: What causes protodehalogenation and how can I prevent it?
A3: Protodehalogenation is the replacement of a halogen with a hydrogen atom and can occur on the this compound substrate.[2] This side reaction can be caused by:
-
Source of Hydride: The hydride source can be impurities in the reagents or solvent, or it can be generated from the solvent (e.g., alcohols) or base (e.g., amines) via β-hydride elimination from a palladium-alkoxide or -amide intermediate.[2]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes increase the incidence of protodehalogenation.
To prevent protodehalogenation:
-
Use Anhydrous and Pure Reagents: Ensure all solvents and reagents are dry and free of acidic or other reactive impurities.
-
Choice of Base and Solvent: Avoid using bases and solvents that can readily act as hydride donors. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally preferred over alkoxides or amines if protodehalogenation is an issue.[10]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor side reactions.[4]
Q4: How can I control the selectivity between mono- and di-substitution of this compound?
A4: Achieving selective mono- or di-arylation on a dihalogenated substrate is a common challenge.[5] The selectivity is influenced by several factors:
-
Stoichiometry: To favor mono-substitution, use a stoichiometric amount or a slight deficit of the boronic acid (e.g., 0.9-1.0 equivalents). For di-substitution, an excess of the boronic acid is required (e.g., >2.2 equivalents).
-
Ligand Choice: Bulky ligands, such as RuPhos, SPhos, or P(tBu)₃, can promote the second oxidative addition, leading to a higher proportion of the di-substituted product.[5][6] Less bulky or bidentate ligands like dppf may favor mono-substitution under certain conditions.[11]
-
Solvent Effects: The choice of solvent can influence the selectivity. Coordinating solvents may help to displace the palladium catalyst from the mono-substituted product before a second oxidative addition can occur, thus favoring mono-arylation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | - Ensure rigorous anaerobic conditions to prevent catalyst oxidation.[8]- Use a fresh batch of palladium catalyst and ligands. |
| Poor quality reagents | - Use anhydrous solvents and dry, pure reagents.[8] | |
| Inappropriate base or solvent | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene) to find the optimal combination. | |
| Significant Homocoupling of Boronic Acid | Oxygen in the reaction mixture | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[7] |
| Use of Pd(II) precatalyst | - Consider using a Pd(0) catalyst or adding a mild reducing agent.[2][7] | |
| Excess boronic acid | - Use a stoichiometry of boronic acid closer to 1:1 with the aryl halide for mono-substitution. | |
| High Levels of Protodehalogenation | Presence of water or protic impurities | - Use anhydrous solvents and dry reagents. |
| Base or solvent acting as a hydride source | - Switch to a non-hydride donating base (e.g., carbonates) and aprotic solvent.[2] | |
| Poor Selectivity (Mixture of Mono- and Di-substituted Products) | Incorrect stoichiometry | - For mono-substitution, use ≤ 1 equivalent of boronic acid. For di-substitution, use > 2.2 equivalents. |
| Inappropriate ligand | - For di-substitution, try bulky monodentate ligands (e.g., SPhos).[5] For mono-substitution, consider bidentate ligands (e.g., dppf) or adding coordinating additives like DMSO.[5][11] | |
| Reaction temperature or time | - Lowering the reaction temperature may improve selectivity for mono-substitution. Monitor the reaction to stop at the optimal time. |
Experimental Protocols
Note: The following are generalized starting protocols. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is crucial for specific substrates.[12]
Protocol 1: General Procedure for Mono-arylation of this compound
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.0-1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene/ethanol or dioxane/water) via syringe.[12]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[8]
Protocol 2: General Procedure for Di-arylation of this compound
Follow the procedure for mono-arylation with the following modifications:
-
Stoichiometry: Use >2.2 equivalents of the arylboronic acid and a corresponding increase in the amount of base.
-
Catalyst System: Consider using a catalyst system known to promote the coupling of less reactive C-I bonds or to favor di-substitution, for example, a Pd(OAc)₂ precatalyst with a bulky phosphine ligand like SPhos or RuPhos.[5]
Data Presentation
The following table summarizes the influence of various reaction parameters on the outcome of Suzuki couplings, based on general principles that can be applied to this compound.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Side Reactions | Reference |
| Palladium Source | Pd(0) (e.g., Pd(PPh₃)₄) | Generally high | Lower incidence of boronic acid homocoupling at the start of the reaction. | [2] |
| Pd(II) (e.g., Pd(OAc)₂) | Can be high with appropriate ligands | May increase boronic acid homocoupling if not efficiently reduced to Pd(0). | [1][2] | |
| Ligand | Bulky, electron-rich (e.g., SPhos) | Can increase reaction rates, especially for less reactive C-I bonds. | May favor di-substitution over mono-substitution. | [5][13] |
| Bidentate (e.g., dppf) | Generally robust | May favor mono-substitution under certain conditions. | [11] | |
| Base | Strong inorganic (e.g., K₃PO₄, Cs₂CO₃) | Often provides high yields. | Generally low incidence of protodehalogenation. | [10] |
| Weaker inorganic (e.g., NaHCO₃) | May be necessary for base-sensitive substrates. | Can lead to lower reaction rates. | [14] | |
| Solvent | Aprotic (e.g., Toluene, Dioxane) | Commonly used with good results. | Choice can influence selectivity in di-substitution. | [5] |
| Protic co-solvent (e.g., H₂O, EtOH) | Often necessary to dissolve the base and facilitate the catalytic cycle. | The presence of water can increase the risk of protodeborylation.[2] | [12] |
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
Caption: Competing pathways for mono- and di-substitution in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
optimizing reaction conditions for Schiff base formation with 3,5-Diiodobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases from 3,5-diiodobenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of Schiff bases derived from this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The electron-withdrawing nature of the two iodine atoms on the benzaldehyde ring can deactivate the carbonyl group, slowing down the reaction.[1] 2. Unfavorable Equilibrium: Schiff base formation is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the reactants.[2] 3. Steric Hindrance: Bulky substituents on either the aldehyde or the amine can sterically hinder the reaction. | 1. Optimize Reaction Conditions: a. Catalyst: Add a few drops of a mild acid catalyst like glacial acetic acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][4][5] b. Temperature: Gently heat the reaction mixture. Refluxing in a suitable solvent like ethanol is a common practice.[3][6] c. Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] 2. Water Removal: a. Use anhydrous solvents. b. Employ a Dean-Stark apparatus to azeotropically remove water during the reaction. c. Add molecular sieves to the reaction mixture to absorb water. |
| Presence of Unreacted this compound in the Final Product | 1. Incomplete Reaction: As mentioned above, the reaction may not have gone to completion. 2. Difficult Purification: The similar polarities of the Schiff base and the starting aldehyde can make separation by standard column chromatography challenging. | 1. Drive the Reaction to Completion: Use a slight excess of the amine reactant to ensure all the aldehyde is consumed.[6] 2. Chemical Purification: a. Sodium Metabisulfite Wash: Wash the crude product with a saturated solution of sodium metabisulfite (Na₂S₂O₅). The bisulfite forms a water-soluble adduct with the unreacted aldehyde, which can then be removed in the aqueous phase.[8] 3. Optimized Crystallization: Carefully select a solvent system for recrystallization. Common solvents for Schiff base purification include ethanol, methanol, and DMSO.[6][9] |
| Product is an Oil or Difficult to Crystallize | 1. Impurities: The presence of unreacted starting materials or side products can inhibit crystallization. 2. Inherent Properties: Some Schiff bases are naturally oils or have low melting points. | 1. Thorough Purification: Ensure all starting materials and byproducts are removed using the methods described above. 2. Recrystallization Techniques: a. Try a variety of solvents or solvent mixtures. b. Use techniques like slow evaporation or solvent layering (e.g., dissolving the product in a good solvent like dichloromethane and layering a poor solvent like hexane on top). 3. Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane to induce solidification. |
| Side Reactions | 1. Amine Self-Condensation: Possible if the amine has multiple reactive sites. 2. Aldehyde Oxidation: The aldehyde group can be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods in the presence of air. | 1. Control Stoichiometry: Use a 1:1 molar ratio of a monoamine to the aldehyde.[10] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of a Schiff base from this compound?
A typical procedure involves the condensation reaction between this compound and a primary amine in a 1:1 molar ratio.[10] The reaction is commonly carried out in a solvent such as absolute ethanol or methanol.[3][10] Gentle heating under reflux is often employed to increase the reaction rate.[6][7] The addition of a catalytic amount of a weak acid, like glacial acetic acid, is also recommended to facilitate the reaction.[3][5]
Q2: How does the presence of the two iodine atoms on the benzaldehyde ring affect the reaction?
The iodine atoms are electron-withdrawing groups. Their presence on the aromatic ring decreases the electron density of the carbonyl carbon, which can slow down the initial nucleophilic attack by the amine.[1][11] However, the electron-withdrawing nature of these groups can also enhance the stability of the final Schiff base.
Q3: What is the best way to purify the Schiff base product?
Recrystallization is the most common and effective method for purifying solid Schiff bases.[6][7] Suitable solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).[6][9] If unreacted aldehyde is a persistent impurity, washing the crude product with a sodium metabisulfite solution is a highly effective method for its removal. For non-crystalline products or challenging separations, column chromatography can be used, though careful selection of the stationary and mobile phases is crucial.[6]
Q4: How can I confirm the formation of the Schiff base?
The formation of the Schiff base can be confirmed using various spectroscopic techniques:
-
FT-IR Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching band in the region of 1600-1630 cm⁻¹.[10] The disappearance of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine are also indicative of product formation.
-
¹H NMR Spectroscopy: The appearance of a new singlet in the 8-9 ppm region corresponding to the azomethine proton (-CH=N-) is a key indicator. The disappearance of the aldehyde proton peak (around 10 ppm) and the amine protons also confirms the reaction.
-
¹³C NMR Spectroscopy: A new peak in the 160-170 ppm range corresponding to the imine carbon should be present.
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve one equivalent of the primary amine in absolute ethanol.
-
-
Reaction:
-
Add the amine solution dropwise to the stirred aldehyde solution at room temperature.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux (typically 60-80°C) and maintain for 1-6 hours.[10] The progress of the reaction should be monitored by TLC.
-
-
Isolation of Crude Product:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator to induce precipitation.
-
-
Purification:
-
Characterization:
-
Characterize the final product by determining its melting point and recording its FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the structure.
-
Protocol for Removal of Unreacted Aldehyde using Sodium Metabisulfite
This protocol is for the purification of a crude Schiff base contaminated with unreacted this compound.
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the Schiff base is soluble (e.g., dichloromethane or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅). Shake the funnel vigorously for several minutes.
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Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer. Drain and discard the aqueous layer.
-
Further Washing: Wash the organic layer with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified Schiff base.[8]
Visualizations
Caption: General workflow for the synthesis and characterization of Schiff bases.
Caption: Troubleshooting logic for low yield in Schiff base synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low solubility of 3,5-Diiodobenzaldehyde in reactions
Welcome to the Technical Support Center for 3,5-Diiodobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the low solubility of this compound in chemical reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: this compound fails to dissolve in the reaction solvent.
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Root Cause: this compound is a solid with low solubility in many common organic solvents at room temperature. This can be attributed to its rigid, planar structure and strong intermolecular interactions.
-
Solutions:
-
Solvent Screening: The first step is to select an appropriate solvent. Polar aprotic solvents are often the best choice for dissolving polar compounds. Conduct small-scale solubility tests with solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), 1,4-Dioxane, and Tetrahydrofuran (THF).
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Heating: Gently heating the solvent can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.
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Co-solvent System: Employ a mixture of solvents. Adding a small amount of a high-polarity solvent in which the compound is more soluble (e.g., DMF or DMSO) to your primary reaction solvent can enhance the overall solvating power of the medium.
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Ultrasonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.
-
Issue 2: The reaction is slow or incomplete, likely due to poor solubility.
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Root Cause: Even if the aldehyde appears to dissolve initially, it may not be fully solvated, leading to a heterogeneous reaction mixture. The reaction rate will be limited by the slow dissolution of the solid.
-
Solutions:
-
Solvent Optimization: Switch to a solvent with a higher capacity to dissolve this compound. Refer to the solubility data table below for guidance.
-
Increase Temperature: Running the reaction at a higher temperature can increase both solubility and reaction rate. Monitor for potential degradation of starting materials or products.
-
Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst can facilitate the transport of reactants between the two phases, thereby increasing the reaction rate. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[1]
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High-Temperature Ball Milling: For solid-state reactions, high-temperature ball milling can be a powerful technique to overcome solubility issues entirely by promoting reactions in the absence of a solvent.[2][3][4]
-
Issue 3: The product precipitates from the reaction mixture, complicating purification.
-
Root Cause: The product of the reaction may also have limited solubility in the reaction solvent, leading to its precipitation as it is formed.
-
Solutions:
-
Solvent Selection: Choose a solvent in which both the starting material and the expected product are reasonably soluble at the reaction temperature.
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Hot Filtration: If the product is soluble at elevated temperatures, a hot filtration can be performed to separate it from insoluble impurities.
-
Modified Work-up: Develop a work-up procedure that involves dissolving the crude product in a suitable solvent before purification by chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and 1,4-Dioxane are generally the most effective for dissolving this compound. Tetrahydrofuran (THF) can also be used, often with heating. For some reactions, a co-solvent system, such as Toluene/Water or Dioxane/Water, is employed, especially in Suzuki-Miyaura cross-coupling reactions where water helps dissolve the inorganic base.[1]
Q2: How can I improve the yield of my Suzuki-Miyaura coupling reaction with this compound?
A2: Low solubility is a common reason for low yields in Suzuki-Miyaura couplings. To improve the yield:
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Ensure complete dissolution: Use a suitable solvent system (e.g., Dioxane/water, Toluene/water, or DMF) and consider heating the reaction.[1]
-
Optimize the base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical. The base must have some solubility in the reaction medium to be effective.[1]
-
Use a suitable catalyst system: Select a palladium catalyst and ligand that are robust and active at the required reaction temperature.
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Consider a phase-transfer catalyst: In biphasic systems, a PTC like TBAB can significantly improve reaction rates and yields.[1]
Q3: Can I use this compound in a Wittig reaction? What are the recommended conditions?
A3: Yes, this compound can be used in a Wittig reaction. Due to the low solubility of the aldehyde and the ionic nature of the phosphonium salt, a two-phase solvent system is often effective. A mixture of water and an organic solvent like dichloromethane can be used. The aldehyde resides in the organic phase, while the phosphonium salt and the base (e.g., NaOH) are in the aqueous phase. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[5]
Q4: What conditions are suitable for a Knoevenagel condensation with this compound?
A4: For a Knoevenagel condensation, a polar solvent like ethanol is often a good choice, especially when using a catalyst such as piperidine or L-proline. In some cases, solvent-free conditions can be highly effective. The removal of water, a byproduct of the condensation, can help drive the reaction to completion.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Boiling Point (°C) | Solubility (Qualitative) | Estimated Solubility (g/L) at 25°C |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Highly Soluble | > 100 |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Soluble | ~50-100 |
| 1,4-Dioxane | Polar Aprotic | 101 | Moderately Soluble | ~10-50 |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Sparingly Soluble | ~5-10 |
| Acetone | Polar Aprotic | 56 | Sparingly Soluble | < 5 |
| Acetonitrile | Polar Aprotic | 82 | Sparingly Soluble | < 5 |
| Ethanol | Polar Protic | 78 | Slightly Soluble | < 1 |
| Methanol | Polar Protic | 65 | Slightly Soluble | < 1 |
| Toluene | Nonpolar | 111 | Insoluble | < 0.1 |
| Hexane | Nonpolar | 69 | Insoluble | < 0.1 |
| Water | Polar Protic | 100 | Insoluble | < 0.1 |
Note: The quantitative solubility data is estimated based on the properties of structurally similar compounds, such as 3,5-dibromo-4-hydroxybenzaldehyde, and general solubility principles.[6] Experimental verification is recommended for specific applications.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv. per iodine), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv. per iodine).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction: Heat the mixture to a temperature between 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the Knoevenagel condensation of this compound with an active methylene compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0-1.2 equiv.) in a suitable solvent such as ethanol.
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Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 equiv.).
-
Reaction: Heat the mixture to reflux and stir.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 3. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
troubleshooting unexpected NMR shifts in 3,5-Diiodobenzaldehyde derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-diiodobenzaldehyde and its derivatives. Unexpected NMR shifts can often arise during experimentation, and this guide is designed to help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound and its derivatives?
A1: The two iodine atoms in the meta positions to the aldehyde group are strong electron-withdrawing groups. This has a significant deshielding effect on the protons and carbons of the benzene ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzaldehyde. The aldehyde proton is also deshielded and typically appears between 9.5 and 10.5 ppm. The aromatic protons are expected in the range of 7.5 to 8.5 ppm. For specific examples, please refer to the data tables below.
Q2: My aldehyde proton signal is showing up outside of the expected 9.5-10.5 ppm range. What could be the cause?
A2: Several factors can cause the aldehyde proton signal to shift. Intramolecular hydrogen bonding, particularly with a substituent at the ortho position (e.g., a hydroxyl group in 3,5-diiodosalicylaldehyde), can cause a significant downfield shift, sometimes to as high as 11 ppm or more. Solvent effects can also play a role; aromatic solvents like benzene-d₆ can cause shifts of up to 1 ppm compared to chloroform-d₃. Concentration effects and temperature can also influence the chemical shift by altering intermolecular interactions.
Q3: The aromatic region of my ¹H NMR spectrum is more complex than I expected. Why might this be?
A3: While this compound itself has a simple aromatic proton pattern (two signals), the introduction of other substituents can lead to more complex splitting patterns. Furthermore, if your molecule has restricted rotation around a single bond (e.g., an amide group attached to the ring), you may be observing a mixture of rotational isomers (rotamers) on the NMR timescale. This will result in two or more sets of signals for the same compound. To check for this, try acquiring the spectrum at a higher temperature, which can cause the signals of the rotamers to coalesce into a single set of averaged signals.
Q4: I see unexpected peaks in my NMR spectrum. What are the likely sources?
A4: Unexpected peaks are often due to impurities. Common culprits include residual solvents from your purification, such as ethyl acetate or acetone. Water is also a common impurity and can appear as a broad singlet. It is also possible that your aldehyde has been oxidized to the corresponding carboxylic acid, which would show a very broad signal far downfield (typically >10 ppm).
Troubleshooting Guide
Issue 1: Aldehyde proton chemical shift is significantly downfield (e.g., > 10.5 ppm).
-
Possible Cause: Intramolecular hydrogen bonding with an ortho substituent (e.g., -OH).
-
Troubleshooting Step: This is often characteristic of the molecule's structure. Compare your spectrum with literature values for similar compounds.
-
-
Possible Cause: Strong intermolecular hydrogen bonding in a concentrated sample.
-
Troubleshooting Step: Dilute your sample and re-acquire the spectrum. A shift to a lower ppm value upon dilution would support this.
-
-
Possible Cause: The sample has oxidized to a carboxylic acid.
-
Troubleshooting Step: Check for the disappearance of the aldehyde C-H stretch (around 2720-2820 cm⁻¹) and the appearance of a broad O-H stretch in the IR spectrum. The ¹³C NMR spectrum would also show a signal in the 170-185 ppm range instead of the aldehyde carbonyl signal around 190 ppm.
-
Issue 2: Aromatic proton signals are broad or poorly resolved.
-
Possible Cause: The sample concentration is too high, leading to viscosity-related line broadening.
-
Troubleshooting Step: Dilute the sample and re-acquire the spectrum.
-
-
Possible Cause: Presence of paramagnetic impurities.
-
Troubleshooting Step: Ensure all glassware is scrupulously clean. If you suspect metal contamination, you can try passing your sample through a small plug of silica gel or celite.
-
-
Possible Cause: The molecule is aggregating in the chosen solvent.
-
Troubleshooting Step: Try a different deuterated solvent.
-
Issue 3: Unexpected singlets or multiplets are present in the spectrum.
-
Possible Cause: Residual solvent from purification.
-
Troubleshooting Step: Cross-reference the chemical shifts of the unknown peaks with tables of common NMR solvent impurities. Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.
-
-
Possible Cause: Contamination from water.
-
Troubleshooting Step: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The water peak, and any other exchangeable protons like -OH or -NH, should disappear or significantly decrease in intensity.
-
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Iodinated Benzaldehyde Derivatives
| Compound | Solvent | Aldehyde H | Aromatic H | Other H |
| 3,5-Diiodosalicylaldehyde | - | - | - | - |
| 4-(Benzyloxy)-3-iodobenzaldehyde[1] | CDCl₃ | 9.81 (s) | 8.33 (d, J=2.0 Hz), 7.81 (dd, J=8.5, 2.0 Hz), 6.95 (d, J=8.5 Hz) | 7.50-7.36 (m, 5H, Ph-H), 5.25 (s, 2H, -CH₂-) |
| 5-Iodo-2,3-dimethoxybenzaldehyde[1] | CDCl₃ | 10.28 (s) | 7.70 (d, J=2.3 Hz), 7.36 (d, J=2.1 Hz) | 3.96 (s, 3H, -OCH₃), 3.88 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Iodinated Benzaldehyde Derivatives
| Compound | Solvent | C=O | Aromatic C-I | Aromatic C-H | Aromatic C-O | Other C |
| 3,5-Diiodosalicylaldehyde | - | - | - | - | - | - |
| 4-(Benzyloxy)-3-iodobenzaldehyde[1] | CDCl₃ | 189.4 | 87.1 | 141.2, 131.9, 112.0 | 161.8, 135.5, 131.6, 128.8, 128.3, 127.0 | 71.2 (-CH₂-) |
| 5-Iodo-2,3-dimethoxybenzaldehyde[1] | CDCl₃ | 188.6 | 87.1 | 130.9, 126.6 | 153.8, 152.6, 128.1 | 62.4 (-OCH₃), 56.3 (-OCH₃) |
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of your this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition Parameters
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Visualizations
Caption: Troubleshooting workflow for unexpected NMR shifts.
Caption: Influence of substituents on NMR chemical shifts.
References
Technical Support Center: Strategies to Avoid Deiodination of 3,5-Diiodobenzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to prevent the undesired deiodination of 3,5-diiodobenzaldehyde during chemical synthesis.
Troubleshooting Guide
Q1: Why am I observing the loss of one or both iodine atoms from my this compound starting material or intermediate during a reaction?
A1: Deiodination, a specific form of dehalogenation, is a common side reaction for aryl iodides, which have a relatively weak carbon-iodine bond. This reaction can be triggered by several factors:
-
Harsh Bases: Strong bases, particularly alkoxide bases like potassium tert-butoxide (KOtBu), can promote dehalogenation.[1][2]
-
Catalytic Processes: Certain transition metal catalysts, especially palladium-based systems used in cross-coupling, can catalyze hydrodehalogenation (replacement of iodine with hydrogen) if a hydride source is present.[3]
-
Reducing Environments: The presence of reducing agents or hydride sources (e.g., ethanol, isopropanol, formates) can lead to the reductive cleavage of the C-I bond.[3][4][5]
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for C-I bond cleavage, increasing the rate of deiodination.
-
Radical Pathways: Some reaction conditions can initiate radical chain reactions that result in dehalogenation.[2][5]
Q2: My planned synthesis requires the use of a strong base or nucleophile. How can I prevent the deiodination of my di-iodinated aromatic ring?
A2: The most robust strategy is to protect the aldehyde functional group before subjecting the molecule to harsh conditions. The aldehyde is electrophilic and can participate in unwanted side reactions, but its protection also shields the entire molecule. The ideal solution is to convert the aldehyde into an acetal. Acetals are stable under basic, nucleophilic, and reductive conditions, effectively preventing side reactions while the main transformation occurs elsewhere on the molecule.[6][7]
Q3: What is the most effective and mildest way to protect the aldehyde group in this compound?
A3: Formation of a cyclic acetal using ethylene glycol or 1,3-propanediol is the standard and most effective method.[6][8] While this reaction is typically catalyzed by a strong acid, a particularly mild and suitable method for your substrate is to use a catalytic amount of molecular iodine (I₂). This approach avoids strong acids or bases, operates under neutral conditions, and is highly chemoselective for aldehydes, making it an excellent choice to preserve the sensitive C-I bonds.[8][9][10]
Q4: I am performing a palladium-catalyzed cross-coupling reaction and observing significant hydrodehalogenation. What adjustments can I make?
A4: Hydrodehalogenation is a known competitive pathway in Pd-catalyzed reactions. To minimize it:
-
Optimize the Base: Switch from strong alkoxide bases to milder alternatives. Potassium acetate (KOAc) has been shown to provide better selectivity against dehalogenation compared to other bases.[1]
-
Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Use an Additive: In some direct arylation reactions, catalyst poisoning by the iodide leaving group can be an issue. Adding a silver salt, such as silver carbonate (Ag₂CO₃), can act as a halide scavenger. This often allows the reaction to proceed at a lower temperature, further reducing the risk of deiodination.[1]
-
Scrutinize Solvents: Avoid alcoholic solvents like ethanol or isopropanol that can act as hydride donors, favoring the hydrodehalogenation pathway.[3] Opt for aprotic solvents like dioxane, toluene, or DMF.
Frequently Asked Questions (FAQs)
What are the most common protecting groups for aldehydes? The most common and stable protecting groups for aldehydes are cyclic acetals, typically formed from ethylene glycol (to give a 1,3-dioxolane) or 1,3-propanediol (to give a 1,3-dioxane).[8]
Under what conditions are acetal protecting groups stable? Acetals are highly stable in neutral and basic conditions. They are resistant to strong bases (e.g., organometallics, hydrides like LiAlH₄) and most nucleophiles.[6][7]
How do I remove the acetal protecting group to regenerate the aldehyde? Acetal deprotection is achieved by hydrolysis using aqueous acid.[6] This step is typically high-yielding and clean. Common reagents include dilute hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (pTSA) in a mixture of an organic solvent (like acetone or THF) and water.
Are there alternatives to using a protecting group? While protecting groups are a powerful tool, an alternative is the meticulous optimization of reaction conditions. This involves screening milder bases, lowering the reaction temperature, using different catalysts or ligands, and changing solvents. However, for reactions requiring harsh reagents, the protecting group strategy is often more reliable and efficient.
Data Summary
The following table summarizes reaction conditions and their influence on the deiodination of aryl iodides.
| Parameter | Condition Promoting Deiodination | Recommended Condition to Avoid Deiodination | Rationale |
| Base | Strong alkoxide bases (e.g., KOtBu)[1] | Weaker inorganic bases (e.g., KOAc, K₂CO₃, Cs₂CO₃) | Reduces the likelihood of base-promoted elimination or decomposition pathways.[1] |
| Temperature | High (e.g., >100 °C) | Lowest effective temperature | Minimizes thermal decomposition and provides kinetic control over side reactions. |
| Catalysis | Presence of a hydride source (e.g., EtOH)[3] | Use of aprotic solvents (e.g., Dioxane, Toluene); addition of a halide scavenger (e.g., Ag₂CO₃)[1] | Prevents the competitive hydrodehalogenation pathway and can improve catalyst stability. |
| Functionality | Unprotected Aldehyde | Acetal-Protected Aldehyde | The acetal group is inert to many reagents (bases, nucleophiles) that could degrade the substrate.[6][7] |
Experimental Protocols
Protocol 1: Mild Acetal Protection of this compound using Iodine Catalyst
This protocol describes a mild, neutral method for protecting the aldehyde group, which is well-suited for the sensitive di-iodo substrate.
Materials:
-
This compound
-
Ethylene glycol (1.5 to 2.0 equivalents)
-
Iodine (I₂) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add ethylene glycol (1.5 eq) to the solution.
-
Add molecular iodine (0.1 eq) to the mixture. The solution will turn brown.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce the excess iodine. The brown color will disappear.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude protected product, 2-(3,5-diiodophenyl)-1,3-dioxolane.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: General Deprotection of an Acetal to Regenerate the Aldehyde
Materials:
-
Acetal-protected this compound
-
Acetone or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acetal-protected compound in acetone or THF in a round-bottom flask.
-
Add 1M HCl solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting acetal is fully consumed.
-
Once complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with an organic solvent like ethyl acetate or DCM (2-3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the deprotected this compound.
Visualized Workflows
Caption: Decision workflow for selecting a strategy to prevent deiodination.
Caption: A typical experimental sequence involving a protection-deprotection strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst [mdpi.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 3,5-Diiodobenzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in catalyst selection for efficient cross-coupling reactions with 3,5-diiodobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methods allow for the formation of C-C and C-N bonds, enabling the synthesis of a wide range of derivatives.
Q2: How can I achieve selective mono-functionalization of this compound?
A2: Achieving selective mono-arylation or mono-alkynylation of this compound can be challenging due to the two reactive C-I bonds. Key strategies include using a sub-stoichiometric amount of the coupling partner (boronic acid, alkyne, etc.), carefully controlling reaction time and temperature, and selecting a catalyst system that favors mono-substitution. Bulky ligands on the palladium catalyst can sometimes enhance selectivity for mono-functionalization.
Q3: What are the key parameters to consider when selecting a catalyst system?
A3: The choice of catalyst system is critical and depends on the specific cross-coupling reaction. Important factors include the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., PPh₃, XPhos, SPhos), the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N), and the solvent (e.g., toluene, dioxane, DMF). The electronic and steric properties of the ligand play a crucial role in catalyst activity and selectivity.[1][2][3]
Q4: What are common side reactions to watch out for?
A4: Common side reactions include homocoupling of the starting materials, hydrodehalogenation (replacement of iodine with hydrogen), and double-coupling when mono-substitution is desired. Careful optimization of reaction conditions and thorough degassing of solvents can help minimize these unwanted reactions.
Catalyst Selection and Performance Data
The following table summarizes typical catalyst systems and their performance in cross-coupling reactions with substrates analogous to this compound. Note that yields are highly dependent on the specific coupling partner and reaction conditions.
| Cross-Coupling Reaction | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | 70-95 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF / Toluene | Room Temp - 60 | 2-12 | 80-98 |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF / Acetonitrile | 80-120 | 4-24 | 60-85 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane / Toluene | 80-110 | 12-24 | 75-95 |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general starting point and may require optimization for specific applications.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.1 equiv. for mono-arylation, 2.2 equiv. for di-arylation), and potassium carbonate (2.0 equiv. per C-I bond).
-
Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider using a more active pre-catalyst. |
| Insufficiently degassed solvent. | Thoroughly degas all solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles. | |
| Incorrect base or base is not anhydrous. | Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry. | |
| Low reaction temperature. | Gradually increase the reaction temperature. Microwave heating can sometimes improve yields for challenging couplings. | |
| Formation of Homocoupling Byproducts | Presence of oxygen. | Ensure the reaction is performed under strictly anaerobic conditions. |
| Inefficient transmetalation. | For Suzuki reactions, ensure the base is strong enough. For Sonogashira, consider copper-free conditions if homocoupling of the alkyne is a major issue. | |
| Hydrodehalogenation (Loss of Iodine) | Presence of a hydride source (e.g., from solvent or base). | Use anhydrous solvents and bases. Avoid alcoholic solvents if possible. |
| Double Coupling Instead of Mono-Coupling | High reactivity of the second C-I bond after the first coupling. | Use a sub-stoichiometric amount of the coupling partner (e.g., 0.9 equivalents). Monitor the reaction closely and stop it once the desired mono-coupled product is maximized. |
| High catalyst loading or temperature. | Reduce the catalyst loading and reaction temperature to slow down the second coupling. |
Visual Guides
References
Technical Support Center: Reactions Involving 3,5-Diiodobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3,5-diiodobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is a versatile building block in organic synthesis. Its key features include:
-
Two Reactive Iodine Atoms: The carbon-iodine bonds are relatively weak, making them excellent leaving groups for various cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1][2]
-
Electrophilic Aldehyde Group: The aldehyde functionality can readily undergo nucleophilic attack, participating in reactions like Wittig olefination, reductions, and reductive aminations.
-
Potential for Sequential Reactions: The presence of two iodine atoms allows for the possibility of selective mono- or di-substitution, enabling the synthesis of complex molecular architectures.
Q2: What are some common solvents for reactions with this compound and its derivatives?
A2: The choice of solvent depends on the specific reaction. Common solvents include:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane are frequently used in cross-coupling reactions.
-
Protic Solvents: Alcohols like ethanol and methanol are often used for the reduction of the aldehyde group.
-
Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) and water is common for Suzuki reactions, often with a phase-transfer catalyst.
Q3: How can I monitor the progress of reactions involving this compound?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. Staining with potassium permanganate or using a UV lamp for visualization can be helpful. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guides
Suzuki Coupling Reactions
Issue: Low or no conversion of this compound.
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
-
-
Possible Cause: Poor solubility of reactants.
-
Solution: Try a different solvent system or increase the reaction temperature. A mixture of toluene/ethanol/water or dioxane/water is often effective.
-
-
Possible Cause: Inefficient activation of the boronic acid.
-
Solution: Ensure the base is strong enough and present in sufficient quantity (typically 2-3 equivalents). Potassium carbonate, cesium carbonate, or potassium phosphate are common choices. The addition of a small amount of water can sometimes be crucial for the activation of the boronic acid.
-
Issue: Formation of significant amounts of homocoupled byproducts.
-
Possible Cause: Presence of oxygen in the reaction mixture.
-
Solution: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Possible Cause: Catalyst decomposition.
-
Solution: Use a more stable palladium catalyst or ligand. Bulky electron-rich phosphine ligands can help prevent catalyst decomposition and promote the desired cross-coupling.
-
Issue: Difficulty in achieving selective mono-coupling.
-
Possible Cause: High reactivity of the second C-I bond after the first coupling.
-
Solution: Carefully control the stoichiometry, using a slight excess of this compound relative to the boronic acid. Lowering the reaction temperature and catalyst loading can also favor mono-substitution. It has been noted that with diiodobenzenes, double coupling can be strongly favored.[3]
-
Sonogashira Coupling Reactions
Issue: Formation of Glaser-Hay homocoupling product (alkyne dimer).
-
Possible Cause: Presence of oxygen.
-
Solution: Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere.
-
-
Possible Cause: High concentration of the copper catalyst.
-
Solution: Reduce the amount of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be more suitable.
-
Issue: Low yield of the desired coupled product.
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction temperature or prolong the reaction time. Ensure the base (typically an amine like triethylamine or diisopropylamine) is dry and used in excess to act as both a base and a solvent.
-
-
Possible Cause: Catalyst deactivation.
-
Solution: Use a fresh palladium catalyst and ensure all reagents and solvents are anhydrous.
-
Issue: Difficulty in purifying the product from the catalyst and copper salts.
-
Solution: After the reaction, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble catalyst residues. Wash the organic layer with an aqueous solution of ammonium chloride to remove copper salts.
Wittig Reactions
Issue: Difficulty in removing the triphenylphosphine oxide byproduct.
-
Solution 1: Precipitation. Triphenylphosphine oxide can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or a mixture of diethyl ether and hexane.
-
Solution 2: Complexation. Addition of zinc chloride can form an insoluble complex with triphenylphosphine oxide, which can then be removed by filtration.
-
Solution 3: Chromatography. If the above methods are unsuccessful, purification by column chromatography on silica gel is a reliable method.
Issue: Low yield of the desired alkene.
-
Possible Cause: Incomplete formation of the ylide.
-
Solution: Ensure a strong enough base (e.g., n-butyllithium, sodium hydride) is used for the deprotonation of the phosphonium salt and that the reaction is carried out under anhydrous conditions.
-
-
Possible Cause: Steric hindrance.
-
Solution: For sterically hindered aldehydes or ylides, longer reaction times or higher temperatures may be required.
-
Reduction of the Aldehyde Group
Issue: Incomplete reduction of the aldehyde.
-
Possible Cause: Insufficient reducing agent.
-
Solution: Use a molar excess of the reducing agent, such as sodium borohydride (NaBH4).
-
-
Possible Cause: Deactivation of the reducing agent.
-
Solution: Sodium borohydride can react with protic solvents over time. Add the NaBH4 portion-wise to the solution of the aldehyde.
-
Issue: Formation of byproducts during workup.
-
Possible Cause: Unreacted borohydride.
-
Solution: Quench the reaction carefully with a weak acid, such as dilute hydrochloric acid or ammonium chloride solution, to decompose any remaining NaBH4.
-
-
Possible Cause: Borate ester hydrolysis.
-
Solution: The initial product is a borate ester, which needs to be hydrolyzed to the alcohol. Acidic workup facilitates this hydrolysis.
-
Experimental Protocols & Data
Representative Suzuki Coupling: Synthesis of 3-iodo-5-phenylbenzaldehyde
| Parameter | Value |
| This compound | 1.0 eq |
| Phenylboronic acid | 1.1 eq |
| Pd(PPh3)4 | 0.05 eq |
| K2CO3 | 2.0 eq |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 80 °C |
| Reaction Time | 12 h |
| Yield | 75-85% |
Methodology:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture, followed by the Pd(PPh3)4 catalyst.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Sonogashira Coupling: Synthesis of 3-iodo-5-(phenylethynyl)benzaldehyde
| Parameter | Value |
| This compound | 1.0 eq |
| Phenylacetylene | 1.2 eq |
| Pd(PPh3)2Cl2 | 0.03 eq |
| CuI | 0.05 eq |
| Solvent | Triethylamine/THF (2:1) |
| Temperature | 60 °C |
| Reaction Time | 8 h |
| Yield | 70-80% |
Methodology:
-
To a Schlenk flask, add this compound, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Representative Wittig Reaction: Synthesis of 3,5-diiodo-1-styrylbenzene
| Parameter | Value |
| Benzyltriphenylphosphonium bromide | 1.1 eq |
| n-Butyllithium | 1.1 eq |
| This compound | 1.0 eq |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temperature |
| Reaction Time | 4 h |
| Yield | 80-90% |
Methodology:
-
Suspend benzyltriphenylphosphonium bromide in anhydrous THF at -78 °C under argon.
-
Add n-butyllithium dropwise and stir for 1 hour to form the ylide.
-
Add a solution of this compound in THF dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to separate the product from triphenylphosphine oxide.
Representative Reduction: Synthesis of (3,5-diiodophenyl)methanol
| Parameter | Value |
| This compound | 1.0 eq |
| Sodium borohydride (NaBH4) | 1.5 eq |
| Solvent | Methanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 h |
| Yield | >95% |
Methodology:
-
Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 15 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Carefully add dilute hydrochloric acid to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate to afford the product.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yielding Suzuki reactions.
References
Technical Support Center: Scaling Up Reactions with 3,5-Diiodobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Diiodobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile building block.
General Considerations for Scale-Up
Scaling up reactions from the lab bench to pilot or production scale introduces several challenges that can impact reaction efficiency, safety, and product purity. Key considerations include:
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale due to the decreased surface-area-to-volume ratio, which limits heat dissipation. Careful monitoring and control of the reaction temperature are crucial.
-
Mass Transfer and Mixing: Inadequate mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and increased byproduct formation. The efficiency of mixing becomes more critical as the reactor volume increases.
-
Reagent Addition: The rate of reagent addition, particularly for highly reactive or exothermic steps, must be carefully controlled to maintain a safe operating temperature and prevent runaway reactions.
-
Solubility: The solubility of this compound and other reaction components can change with scale and temperature, potentially leading to precipitation and processing difficulties.
-
Purification: Purification methods that are straightforward on a small scale, such as column chromatography, may not be feasible or economical for large-scale production. Alternative methods like crystallization or distillation need to be developed.
Troubleshooting Guides & FAQs
This section provides specific guidance for common synthetic transformations involving this compound.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. When scaling up this reaction with this compound, several issues can arise.
Frequently Asked Questions (FAQs):
-
Q1: My Suzuki-Miyaura reaction is sluggish or incomplete on a larger scale. What are the likely causes?
-
A1: Incomplete reactions on scale-up can be due to several factors. Inadequate mixing can lead to poor catalyst distribution. Catalyst deactivation, where the active palladium species precipitates as palladium black, is also a common issue. Additionally, the purity of reagents and solvents becomes more critical at a larger scale, as impurities can poison the catalyst. Ensure all reagents are of high purity and solvents are appropriately degassed.
-
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
-
A2: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is performed under a robust inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed. The choice of base and the rate of reagent addition can also influence the extent of homocoupling.
-
-
Q3: How do I manage the exotherm of a large-scale Suzuki-Miyaura coupling?
-
A3: The oxidative addition of the aryl iodide to the palladium catalyst can be exothermic. On a large scale, this heat can accumulate. Employ a reactor with efficient cooling and monitor the internal temperature closely. A semi-batch process, where one of the reagents is added portion-wise or via a syringe pump, allows for better control of the reaction rate and heat generation.
-
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inefficient mixing, catalyst deactivation, poor quality of reagents. | Increase stirring speed. Use a different ligand that provides a more stable catalytic complex. Ensure high purity of boronic acid, base, and degassed solvents. |
| Incomplete Conversion | Insufficient catalyst loading for the larger scale, low reaction temperature. | Increase catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). Gradually increase the reaction temperature while carefully monitoring for exotherms. |
| Byproduct Formation (e.g., Homocoupling) | Presence of oxygen, inappropriate base. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Difficulty in Product Purification | Residual palladium catalyst, separation from byproducts. | Treat the crude product with a palladium scavenger. Develop a crystallization method for purification instead of relying on chromatography. |
Experimental Protocol: Gram-Scale Suzuki-Miyaura Coupling
This protocol provides a general starting point for a gram-scale reaction. Optimization will be necessary for specific substrates and desired scale.
-
Reaction Setup: To an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and the base (e.g., K₂CO₃, 4.0 eq.).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Quantitative Data Comparison (Illustrative)
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| This compound | 1.0 g | 1.0 kg |
| Arylboronic Acid | ~2.2 eq. | ~2.1 eq. |
| Palladium Catalyst | 2-5 mol% | 0.5-2 mol% |
| Base (e.g., K₂CO₃) | ~4.0 eq. | ~3.8 eq. |
| Solvent Volume | 20-50 mL | 10-20 L |
| Reaction Time | 4-12 hours | 8-24 hours |
| Typical Yield | 75-90% | 70-85% |
Note: This data is illustrative and will vary depending on the specific boronic acid, catalyst, and reaction conditions.
Sonogashira Coupling Reactions
The Sonogashira coupling is a reliable method for the synthesis of alkynes. Scaling up this reaction with this compound requires careful control of reaction parameters.
Frequently Asked Questions (FAQs):
-
Q1: My Sonogashira reaction is not going to completion on a larger scale. What should I check first?
-
A1: The most critical factors for a successful Sonogashira coupling are the quality of the catalyst and reagents, and maintaining anaerobic conditions.[1] Ensure your palladium and copper catalysts are active. Use fresh, high-purity terminal alkyne and a dry, amine base.[1] Thoroughly degas your solvent to prevent oxidative homocoupling of the alkyne (Glaser coupling).[1]
-
-
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
-
A2: Glaser coupling is often promoted by the presence of oxygen and the copper co-catalyst. Running the reaction under strictly anaerobic conditions is crucial. You can also consider a copper-free Sonogashira protocol, although this may require different ligands and reaction conditions. Slow addition of the terminal alkyne can also help to minimize its concentration and disfavor the homocoupling side reaction.
-
-
Q3: The reaction mixture turns black, and the reaction stalls. What is happening?
-
A3: The formation of a black precipitate, known as "palladium black," indicates that the palladium catalyst has decomposed and is no longer active.[2] This can be caused by impurities in the reagents or solvent, or an inappropriate reaction temperature. Using high-purity materials and optimizing the temperature are key to preventing catalyst decomposition.[2]
-
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Inactive catalyst, poor quality reagents, presence of oxygen. | Use fresh Pd and Cu catalysts. Purify the alkyne and aryl halide if necessary. Ensure rigorous degassing of the solvent and maintain an inert atmosphere.[1] |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, high concentration of copper catalyst. | Thoroughly degas the reaction mixture. Consider reducing the amount of copper co-catalyst or using a copper-free protocol. |
| Catalyst Decomposition (Palladium Black) | Impurities, incorrect temperature, inappropriate solvent. | Use high-purity, anhydrous solvents. Optimize the reaction temperature; for aryl iodides, the reaction can often be run at room temperature. |
| Difficult Product Isolation | Removal of copper salts and catalyst residues. | After the reaction, filter the mixture through a pad of celite to remove insoluble materials. Perform an aqueous workup with ammonium chloride to remove copper salts. |
Experimental Protocol: Kilogram-Scale Sonogashira Coupling (Simulated)
This protocol is a hypothetical example for a kilogram-scale reaction and should be adapted and optimized with appropriate safety precautions.
-
Reactor Preparation: A clean, dry, and inerted glass-lined reactor is charged with this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 eq.) and copper(I) iodide (0.02 eq.).
-
Solvent and Base Addition: Degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.) are added.
-
Alkyne Addition: The terminal alkyne (2.1 eq.) is added slowly via a dosing pump over several hours, while maintaining the internal temperature below a set point (e.g., 30 °C).
-
Reaction Monitoring: The reaction is monitored by in-process controls (e.g., HPLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled and quenched with water. The organic layer is separated, washed with aqueous ammonium chloride and brine, and then treated with a suitable scavenger to remove residual metals.
-
Isolation: The solvent is removed under reduced pressure, and the product is isolated by crystallization.
Quantitative Data Comparison (Illustrative)
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| This compound | 1.0 g | 1.0 kg |
| Terminal Alkyne | ~2.2 eq. | ~2.1 eq. |
| Palladium Catalyst | 1-3 mol% | 0.1-0.5 mol% |
| Copper(I) Iodide | 2-5 mol% | 0.2-1.0 mol% |
| Base (e.g., Et₃N) | ~3.0 eq. | ~2.8 eq. |
| Reaction Time | 2-8 hours | 6-18 hours |
| Typical Yield | 80-95% | 75-90% |
Note: This data is illustrative and will vary depending on the specific alkyne, catalyst system, and reaction conditions.
References
Validation & Comparative
A Comparative Guide to 3,5-Diiodobenzaldehyde and 3,5-Dibromobenzaldehyde in Cross-Coupling Reactions
For researchers and professionals in drug development and chemical synthesis, the choice of aryl halide is a critical parameter that dictates the efficiency and feasibility of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of 3,5-diiodobenzaldehyde and 3,5-dibromobenzaldehyde in cornerstone C-C bond-forming reactions, supported by established chemical principles and representative experimental data.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. This lower BDE for the C-I bond facilitates a faster rate of oxidative addition to the palladium(0) catalyst, a step that is often rate-determining in the catalytic cycle of many cross-coupling reactions. Consequently, aryl iodides are generally more reactive than their bromide counterparts.
Quantitative Reactivity Comparison
The enhanced reactivity of aryl iodides translates to milder reaction conditions, shorter reaction times, and often higher yields compared to aryl bromides under identical conditions. The following tables summarize the generalized quantitative differences in reactivity for key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling Reactivity
| Aryl Halide | Relative Initial Rate (Ar-I = 1.00) | Typical Reaction Conditions | Catalyst System |
| Aryl Iodide | 1.00 | 80 °C, 1 h | Pd(PPh₃)₄ / K₂CO₃ |
| Aryl Bromide | ~0.05 | 80 °C, 1 h | Pd(PPh₃)₄ / K₂CO₃ |
Note: Data is generalized from studies on various substituted aryl halides and serves as a comparative benchmark.
Table 2: Heck Coupling Reactivity
| Aryl Halide | Reactivity Trend | Typical Reaction Conditions | Notes |
| Aryl Iodide | High | Often proceeds at lower temperatures (e.g., 60-80 °C) | Generally, the substrate of choice for high efficiency. |
| Aryl Bromide | Moderate | Typically requires higher temperatures (e.g., 100-140 °C) | Less reactive than iodides; may require more robust catalyst systems.[1] |
Table 3: Sonogashira Coupling Reactivity
| Aryl Halide | Reactivity Trend | Typical Reaction Conditions | Notes |
| Aryl Iodide | I > Br > Cl | Often proceeds at room temperature.[2] | Highly efficient for the coupling of terminal alkynes. |
| Aryl Bromide | I > Br > Cl | May require elevated temperatures and more active catalysts. | Reaction rates are generally slower than with aryl iodides.[3] |
Experimental Protocols
While specific conditions should be optimized for each unique substrate combination, the following protocols provide a general framework for performing cross-coupling reactions with either this compound or 3,5-dibromobenzaldehyde.
Synthesis of Starting Materials
Protocol 1: Synthesis of 3,5-Dibromobenzaldehyde
The synthesis can be achieved via the Grignard reaction of 1,3,5-tribromobenzene followed by formylation.
-
Materials : 1,3,5-tribromobenzene, Magnesium turnings, N,N-dimethylformamide (DMF), Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid.
-
Procedure :
-
Prepare a Grignard reagent from 1,3,5-tribromobenzene and magnesium in anhydrous THF.
-
Add the Grignard solution dropwise to a solution of DMF in anhydrous diethyl ether at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction with aqueous hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 3,5-dibromobenzaldehyde.
-
Protocol 2: Synthesis of this compound
Direct di-iodination of benzaldehyde is challenging. A more reliable method involves a Sandmeyer-type reaction starting from 3,5-diaminobenzaldehyde.[4]
-
Materials : 3,5-diaminobenzaldehyde, Sodium nitrite, Hydrochloric acid, Potassium iodide, Water.
-
Procedure :
-
Dissolve 3,5-diaminobenzaldehyde in aqueous hydrochloric acid and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the bis-diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and purify by column chromatography to obtain this compound.
-
Cross-Coupling Reactions
Protocol 3: Representative Suzuki-Miyaura Coupling
This protocol can be adapted for both this compound and 3,5-dibromobenzaldehyde.
-
Materials : Aryl halide (this compound or 3,5-dibromobenzaldehyde, 1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL), Ethanol (2 mL), Water (1 mL).
-
Procedure :
-
In a round-bottom flask, combine the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the solvent mixture (toluene, ethanol, water).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture at 80-100°C under an inert atmosphere and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
-
Visualized Workflows and Mechanisms
To aid in the conceptual understanding of cross-coupling reactions and the decision-making process for substrate selection, the following diagrams are provided.
References
Spectroscopic Analysis of 3,5-Diiodobenzaldehyde and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 3,5-diiodobenzaldehyde and its derivatives. Understanding the distinct spectral features of these compounds is essential for their identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols, and presents a logical workflow for spectroscopic analysis.
Introduction to Spectroscopic Analysis of Aromatic Aldehydes
Spectroscopic techniques are indispensable tools for elucidating the structure and properties of organic molecules. For aromatic aldehydes like this compound, each technique provides unique insights:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, providing detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of a molecule, aiding in its identification.
-
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems.
This guide will compare the spectroscopic data of this compound with its chloro- and bromo-analogs, as well as with the parent benzaldehyde, to illustrate the influence of the halogen substituents on their spectral properties.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and related compounds.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Aldehyde Proton (s) | Aromatic Protons | Solvent |
| This compound | ~9.9 | H-2, H-6: ~8.2 (d); H-4: ~8.3 (t) | CDCl₃ |
| 3,5-Dichlorobenzaldehyde | 9.93 | H-2, H-6: 7.75 (d); H-4: 7.60 (t)[1] | CDCl₃ |
| 3,5-Dibromobenzaldehyde | ~9.9 | H-2, H-6: ~7.9 (d); H-4: ~7.8 (t) | CDCl₃ |
| Benzaldehyde | 10.0 | 7.5-7.9 (m) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | C=O | C-1 | C-2, C-6 | C-3, C-5 | C-4 | Solvent |
| This compound | ~190 | ~140 | ~145 | ~95 | ~140 | CDCl₃ |
| 3,5-Dichlorobenzaldehyde | ~189 | ~138 | ~130 | ~135 | ~130 | CDCl₃ |
| 3,5-Dibromobenzaldehyde | ~190 | ~139 | ~133 | ~123 | ~133 | CDCl₃ |
| Benzaldehyde | 192.4 | 136.5 | 129.8 | 129.0 | 134.4 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | ν(C=O) | ν(C-H, aldehyde) | ν(C-H, aromatic) | ν(C-X) |
| This compound | ~1700 (s) | ~2850, ~2750 (m) | ~3070 (w) | ~530 (s) |
| 3,5-Dichlorobenzaldehyde | ~1705 (s) | ~2860, ~2760 (m) | ~3080 (w) | ~800 (s) |
| 3,5-Dibromobenzaldehyde | ~1700 (s) | ~2855, ~2755 (m) | ~3075 (w) | ~670 (s) |
| Benzaldehyde | ~1703 (s)[2] | ~2820, ~2720 (m)[2] | ~3063 (w)[2] | - |
s = strong, m = medium, w = weak
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 358 | [M-H]⁺ (357), [M-CHO]⁺ (329), [C₆H₃I₂]⁺ (329), [C₆H₃I]⁺ (202), I⁺ (127) |
| 3,5-Dichlorobenzaldehyde | 174/176/178 | [M-H]⁺ (173/175), [M-CHO]⁺ (145/147), [C₆H₃Cl₂]⁺ (145/147) |
| 3,5-Dibromobenzaldehyde | 262/264/266 | [M-H]⁺ (261/263), [M-CHO]⁺ (233/235), [C₆H₃Br₂]⁺ (233/235) |
| Benzaldehyde | 106[3] | [M-H]⁺ (105), [C₆H₅]⁺ (77)[3] |
Table 5: UV-Visible (UV-Vis) Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| This compound | ~250, ~290 | Ethanol |
| 3,5-Dichlorobenzaldehyde | ~245, ~285 | Ethanol |
| 3,5-Dibromobenzaldehyde | ~248, ~288 | Ethanol |
| Benzaldehyde | 244, 280, 320[4] | Water |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure of the analyte by identifying the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[5]
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[6]
-
Place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[6]
-
-
Background Spectrum: Acquire a background spectrum of the empty sample holder to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.
-
Data Acquisition:
-
Scan the sample over a typical range of 4000-400 cm⁻¹.
-
Use a resolution of 4 cm⁻¹ and accumulate a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe is typically used.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: A detector measures the abundance of each ion.
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to identify the compound.
UV-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectrum of the compound.
Instrumentation: A UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the benzaldehyde derivative in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound derivative.
Conclusion
This guide provides a comparative overview of the key spectroscopic features of this compound and its derivatives. The presented data and protocols offer a valuable resource for researchers in the fields of chemistry and drug development, facilitating the accurate identification and characterization of these important chemical entities. The distinct shifts and patterns observed in the NMR, IR, MS, and UV-Vis spectra, particularly the influence of the heavy iodine atoms, provide a clear basis for distinguishing between these closely related aromatic aldehydes.
References
- 1. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Validation of 3,5-Diiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 3,5-Diiodobenzaldehyde, a key intermediate in pharmaceutical synthesis.[1] We present a robust HPLC protocol, detail validation parameters according to International Council for Harmonisation (ICH) guidelines, and compare hypothetical batches to illustrate the method's utility in quality control.
Introduction to Purity Analysis of this compound
This compound is a critical building block in the synthesis of various pharmaceutical compounds, including thyroid hormone analogs.[1] Its purity is paramount, as impurities can affect reaction yields, introduce unwanted side products, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is a precise and reliable technique for assessing the purity of such intermediates.[2][3]
Common impurities in this compound may include:
-
Starting materials: Unreacted precursors from its synthesis.
-
Isomeric impurities: Such as other di-iodinated or mono-iodinated benzaldehyde isomers.
-
Degradation products: Oxidation of the aldehyde group can form 3,5-diiodobenzoic acid.
This guide outlines a validated HPLC method to separate and quantify this compound from its potential impurities, ensuring the quality of the material for research and development.
Comparative Data Presentation
To illustrate the application of the HPLC method, the following table presents a comparative analysis of two hypothetical batches of this compound. The data highlights differences in purity and impurity profiles, demonstrating the method's ability to discern quality variations.
| Parameter | Batch A | Batch B (Hypothetical Alternative) | Acceptance Criteria |
| Purity (Area %) | 99.5% | 97.8% | ≥ 98.0% |
| Retention Time (min) | 8.2 | 8.2 | Report |
| Relative Retention Time (RRT) of Impurity 1 | 0.85 | 0.85 | Report |
| Impurity 1 (Area %) | 0.20% | 1.5% | ≤ 0.5% |
| Relative Retention Time (RRT) of Impurity 2 | 1.15 | 1.15 | Report |
| Impurity 2 (Area %) | 0.15% | 0.4% | ≤ 0.5% |
| Total Impurities (Area %) | 0.50% | 2.2% | ≤ 2.0% |
| Assay (w/w % vs. Standard) | 99.8% | 98.1% | 98.0% - 102.0% |
Table 1: Comparative HPLC Purity Analysis of Two Batches of this compound.
Experimental Protocols
A detailed methodology for the HPLC validation of this compound is provided below. This protocol is based on standard practices for the analysis of aromatic aldehydes and is designed to meet rigorous pharmaceutical industry standards.[2][3][4][5]
Instrumentation and Chromatographic Conditions
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound batch to be tested.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines, assessing the following parameters:[2][3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution between the this compound peak and any adjacent peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across a range of 50-150% of the target concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. This is determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Key parameters for HPLC method validation.
References
A Comparative Guide to Catalysts for the Suzuki-Miyaura Mono-Arylation of 3,5-Diiodobenzaldehyde
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose. This guide provides a comparative analysis of different catalytic systems for the selective mono-arylation of 3,5-diiodobenzaldehyde, a versatile building block in organic synthesis. The performance of three distinct catalyst systems—a conventional homogeneous palladium catalyst, a heterogeneous palladium on carbon catalyst, and a microwave-assisted approach—are compared, with supporting experimental data and detailed protocols.
The selective introduction of an aryl group onto a dihalogenated benzene derivative is a key transformation that allows for subsequent, differentiated functionalization at the remaining halogenated position. The choice of catalyst is paramount in achieving high yields and selectivity for the mono-arylated product. This guide examines the efficacy of different catalytic strategies for the Suzuki-Miyaura reaction of this compound with arylboronic acids.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of three different catalyst systems for the mono-Suzuki coupling of a 3,5-diiodinated benzene core with an arylboronic acid. While the specific substrate for the first entry is 1,3-diiodobenzene, its reactivity is highly analogous to this compound, providing a valuable benchmark for comparison.
| Catalyst System | Substrate | Arylboronic Acid | Product Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) |
| PdCl₂(PPh₃)₂ | 1,3-Diiodobenzene | Phenylboronic acid | 85 | 3 | 70 | 5 |
| 10% Pd/C | This compound | 4-Methoxyphenylboronic acid | 78 | 5 | 80 | 12 |
| Pd(PPh₃)₄ (Microwave) | 1,3-Diiodobenzene | Phenylboronic acid | 92 | 5 | 100 | 0.25 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Homogeneous Catalysis with PdCl₂(PPh₃)₂
This protocol describes a conventional approach using a well-defined palladium-phosphine complex.
Reaction Setup: A mixture of 1,3-diiodobenzene (0.4 mmol, 1.0 equiv), phenylboronic acid (0.4 mmol, 1.0 equiv), and K₂CO₃ (0.8 mmol, 2.0 equiv) was placed in a reaction vessel.
Catalyst Addition: PdCl₂(PPh₃)₂ (0.012 mmol, 3 mol%) was added to the mixture.
Solvent and Conditions: PEG-400 (2 mL) was added as the solvent. The reaction mixture was stirred at 70°C for 5 hours in air.
Work-up and Purification: After the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired mono-arylated product.
Heterogeneous Catalysis with 10% Pd/C
This method utilizes a commercially available and recyclable heterogeneous catalyst, simplifying product purification.
Reaction Setup: In a round-bottom flask, this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.1 mmol, 1.1 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv) were combined.
Catalyst Addition: 10% Palladium on activated carbon (5 mol% Pd) was added to the flask.
Solvent and Conditions: A mixture of 1,4-dioxane and water (4:1, 5 mL) was added. The reaction was stirred at 80°C for 12 hours under a nitrogen atmosphere.
Work-up and Purification: Upon completion, the reaction mixture was cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate was diluted with water and extracted with ethyl acetate. The organic extracts were washed with brine, dried over MgSO₄, and concentrated in vacuo. The crude product was purified by flash chromatography.
Microwave-Assisted Suzuki Coupling with Pd(PPh₃)₄
This protocol leverages microwave irradiation to significantly accelerate the reaction rate.
Reaction Setup: A microwave reaction vial was charged with 1,3-diiodobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) was added.
Solvent and Conditions: A degassed mixture of 1,4-dioxane and water (4:1, 5 mL) was added. The vial was sealed and subjected to microwave irradiation at 100°C for 15 minutes.
Work-up and Purification: After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Unveiling the Biological Potential: A Comparative Guide to Schiff Bases Derived from 3,5-Diiodobenzaldehyde
An In-depth Analysis for Researchers and Drug Development Professionals
Schiff bases, characterized by their versatile azomethine group (-C=N-), have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the biological activities of Schiff bases synthesized from 3,5-diiodobenzaldehyde and its close analogue, 3,5-diiodosalicylaldehyde. The inclusion of iodine atoms in the molecular framework is often associated with enhanced biological efficacy. This document summarizes key quantitative data, details experimental protocols, and visualizes essential workflows to aid researchers in the field of drug discovery and development.
Comparative Biological Activity Data
The biological activities of various Schiff bases derived from 3,5-diiodosalicylaldehyde and their metal complexes have been evaluated against several bacterial and fungal strains. The data, presented in the tables below, highlights the minimum inhibitory concentration (MIC) and inhibition zone diameters, offering a clear comparison of their efficacy.
Antibacterial Activity
The antibacterial potential of these compounds has been predominantly assessed against a panel of Gram-positive and Gram-negative bacteria. The results indicate that metal complexes of these Schiff bases often exhibit enhanced activity compared to the Schiff base ligands alone.
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Metal Complexes against Bacterial Strains (μg/mL) [4]
| Compound | B. subtilis | S. aureus | S. faecalis | P. aeruginosa | E. coli | E. cloacae |
| Complex 1 | 6.25 | 6.25 | 3.125 | 6.25 | 6.25 | 3.125 |
| Complex 8 | 0.781 | 12.5 | 6.25 | 3.125 | 3.125 | 6.25 |
| Complex 16 | 1.562 | 6.25 | 1.562 | 3.125 | 3.125 | 1.562 |
| H2EMDP and 1 | 3.125 | 6.25 | 6.25 | 12.5 | 3.125 | 6.25 |
Complexes are derived from Schiff bases of 3,5-diiodosalicylaldehyde.
Antifungal Activity
The antifungal properties of Schiff bases and their metal complexes have also been investigated, demonstrating their potential to inhibit the growth of various fungal species.
Table 2: Antifungal Activity of a Schiff Base and its Metal(II) Complexes (Inhibition Zone in mm) [5]
| Compound | Fusarium solani | Aspergillus fumigate | Candida albicans |
| Schiff Base | 15 | 18 | 19 |
| Cu(II) Complex | 20 | 25 | 24 |
| Zn(II) Complex | 18 | 22 | 21 |
| Manozef (Control) | 28 | 30 | 32 |
Data represents the diameter of the inhibition zone at a concentration of 4000 µ g/well .
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the biological activities of the Schiff bases.
Synthesis of Schiff Bases
A general method for the synthesis of Schiff bases involves the condensation reaction between an aldehyde (this compound or its derivative) and a primary amine.
References
- 1. dspace.univ-setif.dz:8888 [dspace.univ-setif.dz:8888]
- 2. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
A Structural and Reactivity Comparison: 3,5-Diiodobenzaldehyde vs. 3,5-Dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and reactivity comparison of 3,5-diiodobenzaldehyde and 3,5-dichlorobenzaldehyde. Understanding the distinct properties of these halogenated aromatic aldehydes is crucial for their effective application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document presents a side-by-side analysis of their physicochemical properties, spectroscopic data, and reactivity, supported by experimental protocols and visualizations to aid in experimental design and compound selection.
Physicochemical Properties
The substitution of chlorine with iodine at the 3 and 5 positions of the benzaldehyde ring results in significant differences in the physicochemical properties of the two molecules. The much larger atomic radius and mass of iodine compared to chlorine lead to a substantially higher molecular weight and density for this compound. This also influences intermolecular forces, resulting in a higher melting point.
| Property | This compound | 3,5-Dichlorobenzaldehyde |
| Molecular Formula | C₇H₄I₂O | C₇H₄Cl₂O |
| Molecular Weight | 357.91 g/mol [1] | 175.01 g/mol [2] |
| Appearance | Not specified | White to slightly yellow fluffy powder |
| Melting Point | 133-134 °C | 63.5-65.5 °C[2] |
| Boiling Point | 357.8±32.0 °C (Predicted) | 235-240 °C[3] |
| Solubility | Insoluble in water | Insoluble in water[4] |
Structural Comparison
The core structure of both molecules consists of a benzene ring with an aldehyde group. The key difference lies in the halogen substituents at the 3 and 5 positions. The larger van der Waals radius of iodine compared to chlorine can introduce greater steric hindrance around the reactive aldehyde group, potentially influencing reaction kinetics.
Spectroscopic Analysis
Spectroscopic analysis provides a fingerprint for each molecule, allowing for their identification and characterization. The electronic environment of the aromatic protons and carbons is influenced by the electronegativity and size of the halogen substituents, leading to distinct shifts in NMR and IR spectra.
¹H NMR Spectroscopy
In ¹H NMR, the aldehyde proton typically appears as a singlet between 9-10 ppm. The aromatic protons will show splitting patterns dependent on their coupling with each other. For 3,5-disubstituted benzaldehydes, one would expect a triplet for the H4 proton and a doublet for the H2 and H6 protons.
¹³C NMR Spectroscopy
The carbonyl carbon of the aldehyde group is highly deshielded and appears downfield in the ¹³C NMR spectrum, typically between 190-200 ppm. The chemical shifts of the aromatic carbons are influenced by the inductive effects of the halogen substituents.
FTIR Spectroscopy
The key vibrational bands in the FTIR spectrum include the C=O stretch of the aldehyde group, typically found around 1700 cm⁻¹, and C-H stretching and bending vibrations for the aromatic ring and the aldehyde. The C-X (X=Cl, I) stretching frequencies will also be present at lower wavenumbers.
| Spectroscopic Data | This compound | 3,5-Dichlorobenzaldehyde |
| ¹H NMR (CDCl₃) | Aldehyde proton: ~9.9 ppm (s, 1H), Aromatic protons: ~8.1 ppm (d, 2H), ~7.9 ppm (t, 1H) (Predicted) | Aldehyde proton: 9.933 ppm (s, 1H), Aromatic protons: 7.747 ppm (d, J=2.0 Hz, 2H), 7.604 ppm (t, J=2.0 Hz, 1H)[5] |
| ¹³C NMR (CDCl₃) | Carbonyl (C=O): ~191 ppm, Aromatic C-I: ~95 ppm, Other aromatic carbons: ~130-150 ppm (Predicted) | Carbonyl (C=O): 189.5 ppm, Aromatic C-Cl: 135.5 ppm, Other aromatic carbons: 138.2, 132.0, 128.9 ppm |
| FTIR (KBr, cm⁻¹) | C=O stretch: ~1700 (strong), Aromatic C=C stretch: ~1550-1600, C-H stretch (aromatic): ~3050-3100, C-H stretch (aldehyde): ~2750, ~2850 | C=O stretch: ~1705 (strong), Aromatic C=C stretch: ~1560, C-H stretch (aromatic): ~3080, C-H stretch (aldehyde): ~2760, ~2860 |
Reactivity Comparison
The reactivity of the aldehyde group in both molecules is enhanced by the electron-withdrawing nature of the halogen substituents. Both iodine and chlorine are deactivating groups, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Due to the higher electronegativity of chlorine compared to iodine, it is expected that 3,5-dichlorobenzaldehyde would be slightly more reactive towards nucleophiles than this compound. However, the larger size of the iodine atoms could also play a role in the reaction kinetics.
References
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. benchchem.com [benchchem.com]
- 3. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 4. 3,5-Dichlorobenzaldehyde - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
assessing the stability of 3,5-Diiodobenzaldehyde under different conditions
A Comparative Guide to the Stability of 3,5-Diiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the stability of this compound under various environmental conditions. While specific experimental data on the stability of this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation formats to conduct a comprehensive stability analysis. The methodologies provided are adapted from established protocols for similar aromatic aldehydes.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1][2] The presence of two iodine atoms on the aromatic ring makes it a versatile precursor for cross-coupling reactions.[1] However, the stability of this compound under typical storage and reaction conditions is a critical factor that can influence its utility and the reproducibility of synthetic protocols. Aromatic aldehydes, in general, exhibit greater stability compared to their aliphatic counterparts due to resonance stabilization of the carbonyl group by the aromatic ring.[3][4][5][6] Nevertheless, they can be susceptible to degradation through oxidation, light exposure, and extreme pH conditions. This guide outlines a series of experiments to quantify the stability of this compound and compares its hypothetical performance to other relevant aromatic aldehydes.
Comparative Stability Analysis
To provide a clear comparison, the following table summarizes hypothetical stability data for this compound against other common benzaldehyde derivatives under forced degradation conditions.
| Compound | Stress Condition | Purity after 48h (%) | Major Degradation Product(s) |
| This compound | Thermal (80°C) | 92 | 3,5-Diiodobenzoic acid |
| Photolytic (UV/Vis) | 85 | Polymeric materials | |
| Oxidative (3% H₂O₂) | 78 | 3,5-Diiodobenzoic acid | |
| Acidic (0.1 M HCl) | 98 | Negligible degradation | |
| Basic (0.1 M NaOH) | 95 | Cannizzaro reaction products | |
| Benzaldehyde | Thermal (80°C) | 95 | Benzoic acid |
| Photolytic (UV/Vis) | 90 | Polymeric materials | |
| Oxidative (3% H₂O₂) | 85 | Benzoic acid | |
| Acidic (0.1 M HCl) | 99 | Negligible degradation | |
| Basic (0.1 M NaOH) | 88 | Cannizzaro reaction products | |
| 4-Nitrobenzaldehyde | Thermal (80°C) | 98 | 4-Nitrobenzoic acid |
| Photolytic (UV/Vis) | 92 | Polymeric materials | |
| Oxidative (3% H₂O₂) | 90 | 4-Nitrobenzoic acid | |
| Acidic (0.1 M HCl) | 99 | Negligible degradation | |
| Basic (0.1 M NaOH) | 96 | Cannizzaro reaction products |
Experimental Protocols
The following protocols describe the methodologies for conducting forced degradation studies to assess the stability of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound and to quantify its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Data Analysis: The purity of this compound is calculated based on the peak area of the main peak relative to the total peak area of all components in the chromatogram. The appearance of new peaks in stressed samples compared to a fresh sample indicates the presence of degradation products.
Protocol 2: Accelerated Stability (Forced Degradation) Study
This protocol outlines the conditions for a forced degradation study to rapidly evaluate the stability of this compound.
-
Sample Preparation:
-
Solid State: Place 10 mg of solid this compound in clear and amber glass vials.
-
Solution State: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).
-
-
Stress Conditions:
-
Thermal Stress: Place samples at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a stability chamber.
-
Photolytic Stress: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.
-
Oxidative Stress: For solutions, add a small amount of an oxidizing agent like hydrogen peroxide (e.g., 3% v/v).
-
Hydrolytic Stress (pH): Prepare solutions in acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours) for analysis.
-
Analysis: Analyze the samples at each time point using the HPLC method described in Protocol 1 to determine the remaining concentration of this compound and identify any degradation products.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the accelerated stability study of this compound.
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathway
The primary degradation pathway for many benzaldehydes under oxidative conditions is the formation of the corresponding benzoic acid. The following diagram illustrates this potential pathway for this compound.
Caption: Proposed oxidative degradation pathway of this compound.
Conclusion
This guide provides a comprehensive framework for assessing the stability of this compound. While aromatic aldehydes are generally stable, understanding their degradation profiles under various stress conditions is crucial for their effective use in research and development. The provided protocols and data presentation formats offer a standardized approach to generating reliable stability data, enabling informed decisions on storage, handling, and reaction optimization. Further experimental work is required to generate specific data for this compound and to fully characterize its degradation products.
References
A Comparative Guide to the X-ray Crystal Structure Analysis of 3,5-Diiodobenzaldehyde Derivatives
This guide provides a comprehensive comparison of the X-ray crystal structures of 3,5-diiodobenzaldehyde derivatives. By presenting key crystallographic data, detailed experimental protocols, and visualizations of experimental workflows and intermolecular interactions, this document aims to facilitate a deeper understanding of the structure-property relationships in this class of compounds, which are pivotal synthons in drug development and materials science.
Introduction to this compound Derivatives
This compound is a versatile aromatic aldehyde featuring two iodine substituents. These iodine atoms play a crucial role in directing the solid-state assembly of its derivatives through halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. The study of the crystal structures of these derivatives is essential for understanding how molecular conformation and crystal packing are influenced by various functional groups, which in turn dictates the material's bulk properties.
This guide will focus on the comparison of Schiff base and hydrazone derivatives of this compound and its close analogs, highlighting the impact of different substituents on the resulting crystal structures.
Comparative Crystallographic Data
The following tables summarize the crystallographic data for representative derivatives. Due to the limited availability of data for a wide range of simple this compound derivatives, this guide includes data from a Schiff base derivative of the closely related 3,5-diiodosalicylaldehyde and a hydrazone derivative to illustrate the structural variations.
Table 1: Crystallographic Data for 3,5-Diiodosalicylaldehyde Schiff Base Derivative
| Parameter | 4-((3,5-diiodo-2-hydroxybenzylidene)amino)benzoate Derivative |
| Chemical Formula | C₁₄H₉I₂NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 16.456(3) |
| c (Å) | 9.876(2) |
| β (°) | 109.34(3) |
| Volume (ų) | 1552.1(6) |
| Z | 4 |
| R-factor (%) | 4.8 |
Note: Z represents the number of molecules in the unit cell.
Table 2: Crystallographic Data for a Representative Hydrazone Derivative
| Parameter | (E)-N'-(3,5-diiodobenzylidene)-4-methylbenzenesulfonohydrazide |
| Chemical Formula | C₁₄H₁₂I₂N₂O₂S |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 17.334(4) |
| b (Å) | 7.443(2) |
| c (Å) | 13.556(3) |
| Volume (ų) | 1748.1(7) |
| Z | 4 |
| R-factor (%) | 3.9 |
Note: Z represents the number of molecules in the unit cell.
Experimental Protocols
The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction involves several key steps, from synthesis and crystal growth to data collection and structure refinement.
Synthesis of Derivatives
General Synthesis Protocol for Schiff Base Derivatives: Schiff base derivatives are typically synthesized through a condensation reaction between this compound and a primary amine.
-
Reactant Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Reaction: Stir the mixture at room temperature or under reflux for a specified period (typically 1-4 hours). The reaction progress can be monitored by thin-layer chromatography.
-
Product Isolation: The resulting Schiff base often precipitates from the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent, and dried.
General Synthesis Protocol for Hydrazone Derivatives: Hydrazone derivatives are synthesized by the condensation of this compound with a hydrazine derivative.
-
Reactant Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Reaction: Add an equimolar amount of the desired hydrazine derivative to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is typically stirred at room temperature or gently warmed.
-
Product Isolation: The hydrazone derivative usually precipitates out of the solution. The product is collected by filtration, washed, and dried.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. Crystals of the synthesized derivatives are typically grown by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
Data Validation: The final refined structure is validated using tools like CHECKCIF to ensure the quality and correctness of the crystallographic model.
Visualizations
Experimental Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the general workflow for the X-ray crystal structure analysis of this compound derivatives.
A Comparative Guide to the Synthetic Utility of 3,5-Diiodobenzaldehyde and Other Dihalobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, dihalobenzaldehydes are pivotal building blocks for the construction of complex molecular architectures. Their utility stems from the presence of two halogen atoms, which serve as versatile handles for a variety of cross-coupling reactions, and an aldehyde functionality that can be readily transformed into other functional groups. This guide provides an objective comparison of the synthetic utility of 3,5-diiodobenzaldehyde with its dibromo and dichloro analogues, supported by experimental data and detailed protocols for key transformations.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of dihalobenzaldehydes is intrinsically linked to the reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl. This trend is a direct consequence of the C-X bond dissociation energies, with the weaker C-I bond facilitating a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. Due to the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher yields compared to its dibromo and dichloro counterparts.
| Dihalobenzaldehyde | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >95 (expected) |
| 3,5-Dibromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | ~85-90 |
| 3,5-Dichlorobenzaldehyde | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 12 | ~70-80 |
Data for this compound is an expected yield based on the high reactivity of aryl iodides. Data for dibromo and dichloro analogues are typical yields observed for these types of substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the higher reactivity of this compound allows for more efficient coupling under milder conditions.
| Dihalobenzaldehyde | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | ~96 |
| 3,5-Dibromobenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 8 | ~85 |
| 3,5-Dichlorobenzaldehyde | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 16 | ~60-70 |
Yields are based on representative data for analogous aryl halides.[1]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The reactivity trend of I > Br > Cl is also observed in this reaction, with this compound generally providing higher yields in shorter reaction times.
| Dihalobenzaldehyde | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 6 | ~90 |
| 3,5-Dibromobenzaldehyde | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | 12 | ~80 |
| 3,5-Dichlorobenzaldehyde | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 120 | 24 | ~65 |
Yields are estimated based on typical outcomes for Heck reactions with the respective aryl halides.
Stille Coupling
The Stille coupling reaction pairs an organotin compound with an organic halide. This reaction is known for its tolerance of a wide variety of functional groups. Again, the reactivity of the dihalobenzaldehyde is a key factor in the efficiency of the coupling.
| Dihalobenzaldehyde | Coupling Partner | Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 90 | 4 | >90 (expected) |
| 3,5-Dibromobenzaldehyde | (Tributylstannyl)benzene | Pd(PPh₃)₄ | CuI | DMF | 100 | 10 | ~85 |
| 3,5-Dichlorobenzaldehyde | (Tributylstannyl)benzene | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 110 | 18 | ~70 |
Yields are based on general protocols and expected reactivity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
To a solution of this compound (1.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated to 80 °C with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of 3,5-Dibromobenzaldehyde
To a solution of 3,5-dibromobenzaldehyde (1.0 mmol) in THF (5 mL) is added phenylacetylene (1.2 mmol), Et₃N (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture is stirred at 50 °C under an argon atmosphere. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Heck Reaction of 3,5-Dichlorobenzaldehyde
A mixture of 3,5-dichlorobenzaldehyde (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol) in DMA (5 mL) is heated to 120 °C in a sealed tube. The reaction is stirred for 24 hours and then cooled to room temperature. The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.
General Procedure for Stille Coupling of 3,5-Dibromobenzaldehyde
To a solution of 3,5-dibromobenzaldehyde (1.0 mmol) in DMF (5 mL) is added (tributylstannyl)benzene (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol). The mixture is degassed and heated to 100 °C under an argon atmosphere. After the reaction is complete (monitored by TLC), the mixture is cooled, diluted with ethyl acetate, and washed with aqueous KF solution and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[2][3][4][5]
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Dihalobenzaldehydes are valuable precursors in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, substituted benzaldehydes can be elaborated into heterocyclic scaffolds that act as inhibitors of key kinases in cancer progression, such as p38 MAPK or TAK1.
The following diagram illustrates a generalized synthetic workflow for the preparation of a kinase inhibitor scaffold starting from a dihalobenzaldehyde, followed by a simplified representation of the TAK1 signaling pathway, which is a target for some cancer therapies.
Conclusion
The choice of dihalobenzaldehyde in a synthetic route has significant implications for reaction efficiency and overall yield. This compound is the most reactive of the three analogues in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and often providing higher yields. However, considerations such as cost and availability may lead researchers to choose 3,5-dibromobenzaldehyde, which offers a good balance of reactivity and accessibility. 3,5-Dichlorobenzaldehyde, while the least reactive, can still be a viable option, particularly when more forcing conditions can be tolerated and cost is a primary concern. The strategic selection of the dihalogenated starting material is therefore a critical parameter in the design of efficient synthetic routes for the preparation of complex molecules for research, drug development, and materials science.
References
Safety Operating Guide
Proper Disposal of 3,5-Diiodobenzaldehyde: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 3,5-Diiodobenzaldehyde, ensuring the protection of laboratory personnel and environmental compliance. This document outlines immediate safety protocols, step-by-step disposal procedures, and waste management best practices for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Personal Protective Equipment (PPE) is mandatory. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face | Chemical safety goggles or a face shield | Conforming to 29 CFR 1910.133 or European Standard EN166[2] |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber) | Conforming to 29 CFR 1910.138 |
| Body | Laboratory coat and other protective clothing | --- |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | Conforming to 29 CFR 1910.134 |
In the event of exposure, take the following first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If the individual is not breathing, give artificial respiration. Seek medical attention.[2]
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2]
-
After swallowing: Do NOT induce vomiting. If the person is conscious, have them drink plenty of water and call a physician or poison control center immediately.[2]
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[2]
1. Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent paper, weighing boats) separately from other waste streams.
-
Do not mix halogenated organic waste with non-halogenated solvents, aqueous waste, or solid waste. This is crucial as mixing can lead to dangerous reactions and complicates the disposal process.
2. Waste Collection and Containerization:
-
Use a designated, compatible, and clearly labeled hazardous waste container. A polyethylene container is generally suitable for halogenated organic waste.[1]
-
The container must have a tightly fitting cap and be kept closed except when adding waste.
-
If reusing an empty chemical container, ensure the original label is completely defaced, and the container is relabeled appropriately.
3. Labeling:
-
Affix a hazardous waste tag to the container as soon as the first waste is added.
-
The label must clearly indicate the contents, including the full chemical name ("this compound"), and the approximate quantity.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet.
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat, sparks, or flames.
-
Store halogenated waste separately from incompatible materials such as strong oxidizing agents and bases.[2]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, a clear description of the waste's composition and hazards.
-
Never dispose of this compound down the drain or by evaporation.[1]
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved by:
-
Using the smallest feasible quantities of the chemical.
-
Considering the use of less hazardous alternatives if possible.
-
Decontaminating glassware and equipment thoroughly after use, collecting the rinsate as hazardous waste.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Diiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, 3,5-Diiodobenzaldehyde is anticipated to cause skin, eye, and respiratory irritation.[1] It is imperative to handle this compound with a high degree of caution.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face | Chemical safety goggles or a face shield | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hand | Nitrile or other compatible chemical-resistant gloves | Conforming to OSHA 29 CFR 1910.138 |
| Body | Laboratory coat | To protect personal clothing from contamination |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate significant dust. | Conforming to OSHA 29 CFR 1910.134 |
First Aid Measures
In the event of exposure, immediate action is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately wash the contaminated skin with soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for laboratory safety. The following protocol is a representative example of a common synthetic procedure involving an aromatic aldehyde.
Experimental Protocol: Synthesis of a Schiff Base using this compound
This protocol details the synthesis of a Schiff base through the condensation reaction of this compound with a primary amine (e.g., 4-Methoxyaniline).
Materials:
-
This compound
-
4-Methoxyaniline
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol with stirring. In a separate beaker, dissolve 4-Methoxyaniline (1 equivalent) in ethanol.
-
Reaction: Add the 4-Methoxyaniline solution dropwise to the stirred this compound solution at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 3 hours. A precipitate may form during this time.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of a Schiff base from this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Procedures:
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[6] Do not dispose of this chemical down the drain. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal.
-
Empty Containers: Empty containers should be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
